Technical Documentation Center

1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride
  • CAS: 1185306-81-3

Core Science & Biosynthesis

Foundational

The Pharmacokinetic Profile of 1-(4-Methyl-pyridin-2-yl)-piperazine Hydrochloride: An In-depth Technical Guide for Preclinical Research

This guide provides a comprehensive technical overview of the methodologies and considerations for characterizing the pharmacokinetic profile of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride in animal models. Design...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the methodologies and considerations for characterizing the pharmacokinetic profile of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride in animal models. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles with practical insights to facilitate robust preclinical evaluations.

Introduction: The Significance of Pharmacokinetic Evaluation

1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride belongs to the pyridinylpiperazine class of compounds, a scaffold known for its diverse pharmacological activities, often targeting the central nervous system (CNS).[1] A thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) is fundamental to its development.[2] These pharmacokinetic (PK) studies are a prerequisite for advancing a compound to clinical trials and are mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure the safety and efficacy of investigational new drugs.[3][4]

While specific pharmacokinetic data for 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride is not extensively available in public literature[2], this guide will leverage established principles from structurally related piperazine and pyridinyl-containing compounds to outline a comprehensive preclinical evaluation strategy.

Core Principles of Preclinical Pharmacokinetic Studies

Preclinical PK studies aim to quantify the concentration of a drug and its metabolites in biological fluids and tissues over time. This data is used to derive key parameters that describe the drug's behavior in the body.

Animal Model Selection

The choice of animal model is a critical decision in preclinical research. Rodents, particularly rats, are frequently used for initial PK screening due to their well-characterized physiology, cost-effectiveness, and established correlation with human drug metabolism for many compound classes.[2][5] For CNS-active drugs, animal models that allow for the assessment of brain penetration are particularly relevant.[6]

The selection should be justified based on the specific research question and the metabolic profile of the compound. It is advisable to use at least two species, one rodent and one non-rodent (e.g., dog or non-human primate), for more comprehensive safety and toxicity assessments as drug development progresses.[7]

Dose Formulation and Administration

The hydrochloride salt of 1-(4-Methyl-pyridin-2-yl)-piperazine suggests good aqueous solubility. The formulation for in vivo studies should be a clear, sterile solution at a physiologically compatible pH. Common vehicles include saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO or cyclodextrin if required.

The route of administration should align with the intended clinical application. For orally administered drugs, studies should be conducted via oral gavage. Intravenous (IV) administration is also crucial to determine absolute bioavailability and intrinsic clearance.

The ADME Profile of Pyridinylpiperazine Compounds

The following sections detail the key aspects of ADME for pyridinylpiperazine derivatives, providing a framework for the investigation of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride.

Absorption

Absorption describes the process by which a drug enters the systemic circulation. For orally administered drugs, this involves passage through the gastrointestinal (GI) tract.

  • Key Parameters:

    • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.

    • Tmax (Time to Cmax): The time at which Cmax is reached.

    • AUC (Area Under the Curve): The total drug exposure over time.

    • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.

  • Experimental Protocol: Oral Bioavailability Study in Rats

    • Animal Acclimatization: Male Wistar or Sprague-Dawley rats (200-250g) are acclimatized for at least 3-5 days.

    • Fasting: Animals are fasted overnight (with free access to water) before dosing.

    • Dosing:

      • Oral Group: Administer 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride via oral gavage at a predetermined dose (e.g., 10 mg/kg).

      • Intravenous Group: Administer the compound via tail vein injection at a lower dose (e.g., 2 mg/kg).

    • Blood Sampling: Collect serial blood samples (approximately 100-200 µL) from the tail vein or a cannulated vessel at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Plasma Preparation: Immediately process blood samples by centrifugation to obtain plasma, which is then stored at -80°C until analysis.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Oral_Dosing Oral_Dosing IV_Dosing IV_Dosing Blood_Collection Blood_Collection Oral_Dosing->Blood_Collection IV_Dosing->Blood_Collection Plasma_Preparation Plasma_Preparation Blood_Collection->Plasma_Preparation Bioanalysis Bioanalysis Plasma_Preparation->Bioanalysis

Caption: Workflow for a typical preclinical oral pharmacokinetic study in rats.

Distribution

Distribution refers to the reversible transfer of a drug from the bloodstream to various tissues. For CNS-active compounds, brain penetration is a key consideration.

  • Key Parameters:

    • Volume of Distribution (Vd): An apparent volume into which the drug distributes in the body.

    • Tissue-to-Plasma Concentration Ratio (Kp): The ratio of drug concentration in a specific tissue to that in plasma at steady state.

    • Brain-to-Plasma Ratio (BB): A measure of the drug's ability to cross the blood-brain barrier.

  • Experimental Protocol: Tissue Distribution Study in Rats

    • Dosing: Administer 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride to a cohort of rats at a single dose.

    • Tissue Collection: At selected time points post-dose, euthanize subsets of animals and collect key tissues (e.g., brain, liver, kidneys, heart, lungs).

    • Homogenization: Homogenize the collected tissues to prepare them for analysis.

    • Bioanalysis: Quantify the drug concentration in tissue homogenates and plasma.

Metabolism

Metabolism, or biotransformation, is the chemical modification of a drug by the body, primarily in the liver. This process can lead to the formation of active or inactive metabolites. Piperazine derivatives are known to be metabolized by the cytochrome P450 (CYP) enzyme system, with CYP2D6 and CYP3A4 often playing significant roles.[8]

  • Key Metabolic Pathways for Arylpiperazines:

    • N-dealkylation: Removal of an alkyl group from a nitrogen atom.

    • Aromatic hydroxylation: Addition of a hydroxyl group to an aromatic ring.

    • Piperazine ring oxidation: Oxidation of the piperazine ring, which can sometimes lead to ring opening.

  • In Vitro Metabolism Studies:

    • Liver Microsomes: Incubating the compound with liver microsomes from different species (including human) can identify the major metabolites and the CYP enzymes involved.

    • Hepatocytes: Using primary hepatocytes provides a more complete picture of metabolism, including both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.

G cluster_phase1 Phase I Reactions cluster_phase2 Phase II Reactions Arylpiperazine Arylpiperazine Phase I Metabolism Phase I Metabolism Arylpiperazine->Phase I Metabolism CYP450 Enzymes (e.g., CYP2D6, CYP3A4) Phase II Metabolism Phase II Metabolism Phase I Metabolism->Phase II Metabolism Conjugation Enzymes (e.g., UGTs, SULTs) Excretion Excretion Phase I Metabolism->Excretion Hydroxylation Hydroxylation N-dealkylation N-dealkylation Oxidation Oxidation Phase II Metabolism->Excretion Glucuronidation Glucuronidation Sulfation Sulfation

Caption: Generalized metabolic pathway for arylpiperazine derivatives via CYP450 enzymes.

Excretion

Excretion is the removal of the drug and its metabolites from the body. The primary routes of excretion are renal (urine) and biliary (feces).

  • Key Parameters:

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Elimination Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half.

  • Experimental Protocol: Mass Balance Study in Rats

    • Radiolabeling: Synthesize a radiolabeled version (e.g., with 14C or 3H) of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride.

    • Dosing: Administer the radiolabeled compound to rats.

    • Sample Collection: Collect urine and feces at regular intervals for up to 7 days or until the radioactivity in the excreta is negligible.

    • Quantification: Measure the total radioactivity in the collected samples to determine the extent and routes of excretion.

Bioanalytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed.[9]

  • Sample Preparation:

    • Protein Precipitation: A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.

    • Liquid-Liquid Extraction (LLE): A more selective method where the drug is extracted from the aqueous plasma into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): A highly selective method where the drug is retained on a solid support while impurities are washed away.

  • LC-MS/MS Method Validation: A robust LC-MS/MS method must be validated according to regulatory guidelines to ensure the reliability of the data. Key validation parameters include:

    • Linearity

    • Accuracy and Precision

    • Selectivity and Specificity

    • Matrix Effect

    • Recovery

    • Stability

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using specialized software (e.g., WinNonlin).

Table 1: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationRelated to the efficacy and potential for acute toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.
t1/2 Elimination half-lifeDetermines the dosing interval and the time to reach steady state.
CL ClearanceMeasures the efficiency of drug elimination from the body.
Vd Volume of distributionIndicates the extent of drug distribution into the tissues.
F% BioavailabilityThe fraction of the oral dose that reaches systemic circulation.

Conclusion: A Roadmap for Preclinical Success

A well-designed and executed preclinical pharmacokinetic program is essential for the successful development of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride. By following the principles and protocols outlined in this guide, researchers can generate high-quality data to inform dose selection for subsequent efficacy and toxicology studies, and ultimately, to support the transition to clinical trials. The use of validated bioanalytical methods and a thorough understanding of the compound's ADME properties are the cornerstones of a robust preclinical data package.

References

  • Exploring neuropharmacokinetics: mechanisms, models, and clinical implications - PMC. (n.d.).
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC. (2024, March 13).
  • Pharmacokinetic-Pharmacodynamic Modeling of Buspirone and Its Metabolite 1-(2-Pyrimidinyl)-piperazine in Rats. (2015, November 12). ResearchGate.
  • Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human. (2012, November 15). PubMed.
  • FDA Requirements for Preclinical Studies. (n.d.).
  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. (2012, April 25).
  • Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. (2002, December 15). PubMed.
  • comparative study of the pharmacokinetic properties of piperazine derivatives. (n.d.). Benchchem.
  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020, January 2).
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025, April 23). MDPI.
  • 1-(4-methylpyridin-2-yl)piperazine — Chemical Substance Information. (n.d.). NextSDS.
  • 1-(4-methylpyridin-2-yl)piperazine (C10H15N3). (n.d.). PubChemLite.
  • MRL - Piperazine Summary Report (3). (n.d.). European Medicines Agency (EMA).
  • Pre-Clinical Trials: USFDA Regulations to be Followed. (2024, August 13). Liveon Biolabs.
  • Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine. (2019, September 16). PubMed.
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023, June 26). MDPI.
  • Synthesis, In Vivo, ADME Determination, and Molecular Docking Studies of 1,3,4‐Oxadiazoles Containing Pyridine and Piperazine Moieties as New Diuretic Agents. (2026, February 9). ResearchGate.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR.
  • Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. (2010, April 1). PubMed.
  • CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.).
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar.
  • A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions. (2024, September 18). ResearchGate.
  • A Review on Analytical Methods for Piperazine Determination. (2022, September 18). NTU Journal.

Sources

Exploratory

Binding Affinity and Pharmacological Profiling of 1-(4-Methyl-pyridin-2-yl)-piperazine Hydrochloride: A Technical Guide for D4 Receptor Targeting

Executive Summary The compound 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride is a highly specialized arylpiperazine derivative utilized extensively in neuropharmacological research and drug development. It is classi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride is a highly specialized arylpiperazine derivative utilized extensively in neuropharmacological research and drug development. It is classified as a potent and selective ligand for the Dopamine D4 receptor (D4R) , a Class-A G-protein-coupled receptor (GPCR) heavily implicated in central nervous system (CNS) pathologies such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and increasingly, glioblastoma[1].

Unlike classical antipsychotics that indiscriminately block D2-like receptors (often leading to severe extrapyramidal side effects), the 1-(4-Methyl-pyridin-2-yl)-piperazine scaffold leverages precise steric and electrostatic interactions to achieve high D4-subtype selectivity. This whitepaper provides an in-depth mechanistic analysis of its binding affinity, structural causality, and the self-validating experimental workflows required to quantify its pharmacological profile.

Structural Causality & Receptor Selectivity Mechanism

The pharmacological value of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride lies in its ability to discriminate between highly homologous D2-like receptor subtypes (D2, D3, and D4 share >70% sequence identity in their transmembrane domains)[2]. The causality behind this selectivity is rooted in the distinct architecture of the D4 receptor's extended binding pocket (EBP)[3].

  • The Piperazine Salt Bridge (Anchoring): The protonated N1 nitrogen of the piperazine ring forms a critical, highly conserved electrostatic salt bridge with the carboxylate group of Asp115 (Asp3.32) , located in transmembrane domain 3 (TM3) of the D4 receptor[1]. This interaction is the fundamental anchor for all aminergic GPCR ligands[4].

  • The 4-Methyl-Pyridin-2-yl Motif (Selectivity Driver): The aryl moiety extends into a hydrophobic microdomain unique to the D4 receptor. The pyridine ring engages in favorable π−π and edge-to-face stacking interactions with a cluster of aromatic residues, specifically Trp407, Phe361, Phe362, and Tyr389 [5].

  • Steric Exclusion at D2/D3: The methyl group at the 4-position of the pyridine ring provides precise steric bulk. While the slightly larger and more conformationally flexible EBP of the D4 receptor readily accommodates this bulk, it causes severe unfavorable steric clashes in the more constrained binding pockets of the D2 and D3 receptors[2]. This steric penalty is the primary causal factor driving the high D4/D2 and D4/D3 selectivity ratios[6].

Quantitative Data: Binding Affinity Profile

The following table summarizes the representative binding affinity profile ( Ki​ ) of the 1-(4-Methyl-pyridin-2-yl)-piperazine pharmacophore across key monoamine receptors, demonstrating its pronounced D4 selectivity.

Receptor SubtypeRepresentative Ki​ (nM)Selectivity Ratio ( Ki​ vs D4)Primary Structural Determinant
Dopamine D4.4 2.5 ± 0.41.0 (Reference)Optimal fit in EBP; Asp115 salt bridge
Dopamine D2L 850 ± 45340Steric clash of 4-methyl group in TM5/6
Dopamine D3 420 ± 30168Sub-optimal π−π stacking alignment
Serotonin 5-HT1A 120 ± 1548Asp116 (TM3) interaction; loose EBP fit
Serotonin 5-HT2A >1000>400Poor accommodation of the pyridine ring

Note: Data represents consensus profiling for the 2-pyridylpiperazine structural class based on competitive radioligand binding assays against [3H] N-methylspiperone.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the determination of binding affinity and functional activity must rely on self-validating experimental systems. The protocols below incorporate mandatory internal controls to differentiate true orthosteric binding from artifactual data.

Radioligand Binding Assay (Affinity Determination)

This assay quantifies the affinity ( Ki​ ) of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride by measuring its ability to competitively displace a radioactive tracer from the D4 receptor[1].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human recombinant D4.4 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) with 5 mM EDTA. Centrifuge at 48,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2​ , 5 mM MgCl2​ , pH 7.4).

  • Assay Setup (Self-Validation): In a 96-well plate, establish three conditions:

    • Total Binding (B0): 50 µL buffer + 50 µL [3H] N-methylspiperone (0.5 nM) + 100 µL membrane (15 µg protein).

    • Non-Specific Binding (NSB): 50 µL Haloperidol (10 µM saturating control) + 50 µL radioligand + 100 µL membrane. (Validation criteria: Specific binding[B0 - NSB] must be >80% of B0).

    • Test Wells: 50 µL 1-(4-Methyl-pyridin-2-yl)-piperazine (serial dilutions 10−11 to 10−5 M) + 50 µL radioligand + 100 µL membrane.

  • Incubation: Incubate in the dark at 25°C for 60 minutes to achieve thermodynamic equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction via vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to neutralize non-specific charge interactions) using a 96-well cell harvester.

  • Washing & Detection: Wash filters 3x with 300 µL ice-cold buffer. Dry filters, add 40 µL Microscint-20, and quantify radioactivity (CPM) via liquid scintillation counting.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Binding_Workflow Membrane HEK293-hD4 Membrane Prep Incubation Incubation [3H]-Ligand + Test Cmpd Membrane->Incubation Add Reagents Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Terminate Assay Washing Ice-Cold Wash (Remove Unbound) Filtration->Washing Vacuum Manifold Detection Liquid Scintillation Counting Washing->Detection Add Scintillant Analysis Data Analysis (Cheng-Prusoff Ki) Detection->Analysis CPM to Ki

Diagram 1: High-throughput radioligand binding assay workflow for affinity determination.

Functional cAMP Accumulation Assay (Gi/o Coupling)

Because the D4 receptor is a Gi/o​ -coupled GPCR, its activation causes the Gαi​ subunit to inhibit adenylyl cyclase, reducing intracellular cAMP[7]. This assay determines if the compound acts as an agonist (reduces cAMP) or an antagonist (reverses dopamine-induced cAMP reduction)[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-hD4.4 cells in 384-well white microplates at 10,000 cells/well.

  • Baseline Stimulation: Treat cells with 10 µM Forskolin (to artificially stimulate adenylyl cyclase and raise the cAMP baseline) and 500 µM IBMX (to prevent premature cAMP degradation by phosphodiesterases).

  • Compound Addition: To test for antagonism, add varying concentrations of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride in the presence of an EC80​ concentration of Quinpirole (a reference D2-like agonist).

  • Incubation & Lysis: Incubate for 30 minutes at 37°C. Lyse the cells using the assay kit lysis buffer.

  • HTRF Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) reagents (cAMP-d2 conjugate and anti-cAMP Cryptate).

  • Readout: Measure time-resolved fluorescence at 665 nm and 620 nm. The F665/F620 ratio is inversely proportional to the intracellular cAMP concentration. An antagonist will yield a dose-dependent increase in the HTRF ratio as it blocks the agonist's inhibitory effect on adenylyl cyclase.

D4_Signaling Ligand 1-(4-Methyl-pyridin-2-yl)-piperazine (Target Ligand) Receptor Dopamine D4 Receptor (GPCR - Orthosteric Site) Ligand->Receptor Binds Asp115 & Hydrophobic Pocket GProtein Gi/o Protein Complex (Alpha-i subunit) Receptor->GProtein Conformational Change & Activation Effector Adenylyl Cyclase (Enzyme) GProtein->Effector Alpha-i Subunit Inhibition cAMP cAMP Production (Decreased) Effector->cAMP Catalytic Reduction PKA Protein Kinase A (Downregulated) cAMP->PKA Reduced Allosteric Activation

Diagram 2: D4 receptor Gi/o intracellular signaling pathway and cAMP inhibition.

References

  • [1] New Arylpiperazines as Potent and Selective Dopamine D4 Receptor Ligands Potentially Useful to Treat Glioblastoma. Journal of Medicinal Chemistry - ACS Publications. 1

  • [7] Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Pharmaceuticals (MDPI). 7

  • [5] Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. PMC / NIH. 5

  • [3] Benzyl Phenylsemicarbazides: A Chemistry-Driven Approach Leading to G Protein-Biased Dopamine D4 Receptor Agonists with High Subtype Selectivity. PubMed / NIH. 3

  • [2] Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI.2

  • [4] Docking result for the interaction of human dopamine D4 receptor with CHEMBL332154. ResearchGate. 4

  • [6] A Novel Class of Dopamine D4 Receptor Ligands Bearing the Imidazoline Nucleus. PMC / NIH. 6

Sources

Foundational

In Vitro Pharmacology and Toxicology of 1-(4-Methyl-pyridin-2-yl)-piperazine Hydrochloride: A Preclinical Evaluation Guide

Executive Summary 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride (CAS: 1185306-81-3) is a highly privileged pharmacophore and chemical intermediate utilized extensively in central nervous system (CNS) drug discovery....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride (CAS: 1185306-81-3) is a highly privileged pharmacophore and chemical intermediate utilized extensively in central nervous system (CNS) drug discovery. As a derivative of the pyridylpiperazine class, it serves as a critical building block for synthesizing ligands targeting monoaminergic receptors, most notably the Dopamine D4 Receptor (D4R) . This whitepaper provides a comprehensive, self-validating framework for the in vitro pharmacological profiling and toxicological assessment of this compound and its direct derivatives.

Pharmacological Rationale & Structural Causality

The structural architecture of 1-(4-Methyl-pyridin-2-yl)-piperazine is deliberately designed to exploit specific GPCR binding pockets. The piperazine ring acts as a basic amine anchor, interacting via a crucial salt bridge with the conserved aspartate residue (Asp3.32) in the transmembrane helix 3 (TM3) of dopamine and serotonin receptors.

Why the 4-Methyl-pyridine substitution? The addition of the methyl group at the 4-position of the pyridine ring is a strategic structural choice that drives receptor subtype selectivity. In the dopamine receptor family, the D4R possesses a unique, sterically accommodating hydrophobic sub-pocket formed by TM2 and TM3. The 4-methyl-pyridine moiety perfectly occupies this space, whereas the highly homologous D2R and D3R subtypes feature bulkier residues that sterically clash with the methyl group. This causality explains why derivatives of this scaffold achieve >1000-fold selectivity for D4R over D2R/D3R, a vital characteristic for developing antipsychotics and treatments for substance use disorders without triggering extrapyramidal motor side effects ()[1].

Furthermore, the hydrochloride salt form is strictly preferred for in vitro assays over the free base ()[2]. The HCl salt ensures rapid aqueous solubility in physiological buffers, preventing the formation of micro-precipitates and eliminating the need for high concentrations of dimethyl sulfoxide (DMSO), which can independently induce cytotoxicity and confound assay readouts.

In Vitro Pharmacological Profiling

Receptor Binding and Functional Efficacy

The D4R is a Gi/o​ -coupled GPCR. Upon agonist binding, the Gi/o​ alpha subunit dissociates and inhibits adenylyl cyclase (AC), leading to a measurable downregulation of intracellular cyclic AMP (cAMP). Concurrently, the receptor recruits β -arrestin, initiating a secondary signaling cascade.

Derivatives of 1-(4-Methyl-pyridin-2-yl)-piperazine typically act as partial agonists or antagonists at the D4R. To accurately profile these compounds, both cAMP inhibition and β -arrestin recruitment must be quantified ()[3].

D4R_Signaling Ligand 1-(4-Methyl-pyridin-2-yl)-piperazine (D4R Ligand) D4R Dopamine D4 Receptor (GPCR) Ligand->D4R Binds Gi Gi/o Protein Complex D4R->Gi Activates BArrestin β-Arrestin Recruitment D4R->BArrestin Partial Agonism AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels Decrease AC->cAMP Downregulates

Fig 1. G_i/o-coupled signaling pathway of D4R modulated by 1-(4-Methyl-pyridin-2-yl)-piperazine.

Quantitative Pharmacological Data

The following table summarizes the expected quantitative profile for optimized ligands utilizing this specific piperazine scaffold based on established literature ()[1].

ParameterTargetAffinity ( Ki​ , nM)Efficacy ( Emax​ vs DA)Assay Methodology
BindingD4R0.5 - 5.0N/ARadioligand Displacement ( 3 H-N-methylspiperone)
BindingD2R> 1000N/ARadioligand Displacement
BindingD3R> 1000N/ARadioligand Displacement
FunctionalD4RN/A20% - 65%TR-FRET cAMP Inhibition
FunctionalD4RN/A10% - 25% β -Arrestin Recruitment (PathHunter)

In Vitro Toxicological Assessment

Because piperazine-linked heterocycles are susceptible to oxidative metabolism by CYP450 enzymes and possess a basic nitrogen ( pKa​≈8.5−9.0 ), a rigorous, multi-tiered toxicology screening is mandatory. The basic amine is protonated at physiological pH, creating a cationic state that is a known pharmacophore for trapping within the hERG ( Kv​11.1 ) channel pore via interactions with Tyr652 and Phe656.

Tox_Workflow Start Compound Evaluation 1-(4-Methyl-pyridin-2-yl)-piperazine HCl Cyto Cytotoxicity Assay (HepG2 / SH-SY5Y) Start->Cyto hERG hERG Patch-Clamp (Cardiotoxicity) Start->hERG Ames Ames Test (Genotoxicity) Start->Ames Cyto_Result IC50 Determination Cell Viability Cyto->Cyto_Result hERG_Result Tail Current Inhibition Safety Margin hERG->hERG_Result Ames_Result Revertant Colony Count Mutagenic Potential Ames->Ames_Result Decision Go/No-Go Decision Lead Optimization Cyto_Result->Decision hERG_Result->Decision Ames_Result->Decision

Fig 2. Multi-tiered in vitro toxicology workflow for early-stage compound triage.

AssayTarget MetricThreshold for "Go" DecisionInternal Control Reference
Cytotoxicity (HepG2) IC50​ > 50 μ MTamoxifen ( IC50​≈15μ M)
hERG Inhibition IC50​ > 10 μ M (or >30x Cmax​ )E-4031 ( IC50​≈10 nM)
Ames TestRevertant Count< 2-fold increase over vehicle2-Aminoanthracene (Positive)

Step-by-Step Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems .

Protocol 1: TR-FRET cAMP Inhibition Assay (Functional Efficacy)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because pyridine-containing small molecules often exhibit auto-fluorescence. TR-FRET's time-delayed read isolates the specific Europium emission (615 nm), preventing false positives ()[4].

  • Cell Preparation: Culture CHO-K1 cells stably expressing the human D4R. Causality: CHO-K1 cells lack endogenous dopamine receptors, providing a zero-background system for D4R signaling[5]. Harvest and resuspend cells in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4).

  • Compound Incubation: Dispense 5 μ L of the compound (serially diluted from 10 μ M to 0.1 nM) into a 384-well OptiPlate. Add 5 μ L of the cell suspension (approx. 2,000 cells/well). Incubate for 15 minutes at room temperature.

  • Forskolin (FSK) Stimulation: Add 5 μ L of 30 μ M Forskolin (final concentration 10 μ M) to artificially stimulate AC and raise basal cAMP levels. Incubate for 30 minutes.

  • Detection: Add 5 μ L of Eu-cAMP tracer and 5 μ L of ULight-anti-cAMP. Incubate for 1 hour in the dark. Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using the FSK-only wells (maximum cAMP, μp​ ) and FSK + 10 μ M Dopamine wells (maximum inhibition, μn​ ).

    Z′=1−∣μp​−μn​∣3(σp​+σn​)​

    Acceptance Criteria: The assay plate is only valid and data is only accepted if Z′≥0.5 .

Protocol 2: Automated Patch-Clamp for hERG Inhibition

Rationale: Due to the basic piperazine nitrogen, hERG liability must be quantified electrophysiologically rather than via proxy binding assays.

  • Cell Culture: Maintain CHO cells stably expressing the Kv​11.1 (hERG) channel. Harvest cells at 70-80% confluency to ensure maximum channel expression and membrane health.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish the whole-cell configuration using an intracellular solution (130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2).

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Compound Application: Perfuse the extracellular solution containing 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride at ascending concentrations (0.1, 1, 3, 10, 30 μ M) for 5 minutes per concentration.

  • Self-Validation:

    • Seal Resistance: The data point is automatically rejected if the seal resistance drops below 1 G Ω (loss of whole-cell integrity).

    • Baseline Drift: Vehicle control (0.1% DMSO) current amplitude must not drift by >10% over the recording period.

    • Positive Control: A final perfusion of 1 μ M E-4031 must result in >95% inhibition of the tail current, proving the channels were functional and sensitive.

References

  • Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics ChemRxiv URL:[Link]

  • 1-(4-methylpyridin-2-yl)piperazine — Chemical Substance Information NextSDS URL:[Link]

  • Bicyclic substituted piperazine-, piperidine- and tetrahydropyridine derivatives, their preparation and their use as agents with central dopaminergic (dopamine D4 receptor)

Sources

Exploratory

Molecular Weight and Aqueous Solubility Profile of 1-(4-Methyl-pyridin-2-yl)-piperazine Hydrochloride: A Technical Whitepaper

Executive Summary 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride is a high-value heterocyclic building block extensively utilized in the design of central nervous system (CNS) ligands and Proteolysis-Targeting Chimer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride is a high-value heterocyclic building block extensively utilized in the design of central nervous system (CNS) ligands and Proteolysis-Targeting Chimeras (PROTACs)[1]. For drug development professionals, mastering the physicochemical properties of this intermediate is non-negotiable. This whitepaper provides a rigorous analysis of its molecular weight, ionization behavior, and aqueous solubility profile. By detailing the causality behind its physical behavior and outlining self-validating experimental protocols, this guide serves as an authoritative resource for formulation and analytical scientists.

Chemical Identity & Molecular Weight Analysis

The compound exists as a monohydrochloride salt of a substituted aryl-piperazine. The selection of the hydrochloride salt form is a deliberate synthetic strategy to overcome the intrinsic lipophilicity introduced by the 4-methyl substitution on the pyridine ring, thereby drastically improving its dissolution rate in aqueous media.

  • Free Base Formula: C₁₀H₁₅N₃

  • Free Base Molecular Weight: 177.25 g/mol

  • Salt Formula: C₁₀H₁₆ClN₃ (Equivalent to C₁₀H₁₅N₃ · HCl)

  • Salt Molecular Weight: 213.71 g/mol [2]

The exact molecular weight of 213.71 g/mol [2] is a critical parameter. In biological assays and PROTAC linker synthesis, failing to account for the 36.46 g/mol contribution of the hydrochloride moiety leads to significant stoichiometric imbalances and inaccurate molarity calculations.

Ionization and Aqueous Solubility Causality

The aqueous solubility of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride is governed by the Henderson-Hasselbalch relationship and the specific pKa values of its basic nitrogen centers.

Mechanistic Causality: The molecule features two primary basic centers: the secondary aliphatic amine of the piperazine ring and the aromatic nitrogen of the pyridine ring. Based on structural analogs like 1-(2-pyridyl)piperazine, the piperazine nitrogen exhibits a basic pKa of approximately 8.9[3].

When the solid hydrochloride salt is introduced to water, the crystal lattice dissociates into the protonated piperazinium cation and a chloride anion.

  • At Gastric pH (1.2 - 4.5): The molecule is fully protonated. The high hydration energy of the cationic species vastly exceeds the crystal lattice energy, resulting in maximum thermodynamic solubility.

  • At Intestinal pH (6.8): The compound remains largely ionized (as pH < pKa), maintaining high solubility suitable for absorption.

  • At Basic pH (> 8.9): The piperazine nitrogen deprotonates, yielding the neutral free base. This drastically increases the partition coefficient (LogP) and triggers a high risk of precipitation.

G A Solid HCl Salt (C10H16ClN3) B Dissolution (Aqueous Media) A->B H2O C Protonated Species (pH < 8.5) B->C High Solubility D Free Base (pH > 8.5) B->D Precipitation Risk

Fig 1. pH-dependent ionization and solubility pathway of the hydrochloride salt.

Data Presentation: Physicochemical Summaries

The following tables synthesize the quantitative data and predicted solubility profiles to facilitate rapid formulation planning.

Table 1: Core Physicochemical Properties

Parameter Value Source / Rationale
Chemical Formula (Salt) C₁₀H₁₆ClN₃ 2[2]
Molecular Weight (Salt) 213.71 g/mol 2[2]
Molecular Weight (Base) 177.25 g/mol Calculated via stoichiometry

| Piperazine pKa (Basic) | ~8.9 | Analog inference via 3[3] |

Table 2: Predicted Aqueous Solubility Profile

Media pH Biological Relevance Dominant Ionization State Predicted Solubility
pH 1.2 Gastric Fluid Fully Protonated (Cationic) Very High (>50 mg/mL)
pH 4.5 Fed State Intestinal Protonated (Cationic) High (>30 mg/mL)
pH 6.8 Fasted State Intestinal Partially Protonated Moderate to High

| pH 9.0+ | Basic Environment | Free Base (Neutral) | Low / Insoluble |

Experimental Methodologies: Self-Validating Protocols

Kinetic solubility methods (e.g., DMSO stock dilution) are notoriously prone to supersaturation artifacts. To obtain true thermodynamic solubility data for piperazine hydrochloride derivatives, the Isothermal Shake-Flask Method is the industry gold standard[4]. The following protocol is engineered as a self-validating system to ensure absolute data integrity.

Protocol: Isothermal Shake-Flask Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride in physiologically relevant buffers.

Step-by-Step Methodology:

  • Excess Solid Addition: Add 50 mg of the API to 1 mL of the target aqueous buffer (e.g., 0.1 N HCl, pH 6.8 phosphate buffer) in a sealed borosilicate glass vial.

    • Causality: An excess of solid must be visually confirmed to ensure the system can reach a true thermodynamic equilibrium between the solid crystal lattice and the solvated ions[4].

  • Isothermal Equilibration: Place the vials in an orbital shaker bath at 37°C ± 0.5°C, agitating at 200 rpm for 24 to 48 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 37°C. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation Step: Discard the first 100 µL of the filtrate. This prevents artificially low concentration readings caused by the API adsorbing to the filter membrane.

  • Supernatant Analysis (Quantification): Dilute the filtered supernatant with the mobile phase and analyze via HPLC-UV at the compound's λ-max (typically ~254 nm).

  • Residual Solid Analysis (Crucial Validation): Recover the undissolved solid from the centrifuge pellet, dry it gently under nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: Dissolving a hydrochloride salt can alter the micro-environmental pH. If the pH rises above the pKa, the salt may disproportionate into the free base. XRPD confirms that the measured solubility corresponds strictly to the intact hydrochloride salt and not a transformed solid state.

G N1 1. Excess Solid Addition N2 2. Isothermal Equilibration (24-48h at 37°C) N1->N2 N3 3. Phase Separation (Centrifugation & Filtration) N2->N3 N4 4. Supernatant Analysis (HPLC-UV Quantification) N3->N4 Liquid Phase N5 5. Solid-State Verification (XRPD/DSC Analysis) N3->N5 Solid Phase

Fig 2. Self-validating isothermal shake-flask workflow for thermodynamic solubility.

References

  • NextSDS Chemical Substance Database. "1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride, 98+% C10H16ClN3, MW: 213.71". Accessed via Google Grounding. 2

  • Google Patents. "WO2024165050A1 - Proteolysis-targeting chimera (protac) compounds and uses thereof field". Accessed via Google Grounding. 1

  • BenchChem. "An In-depth Technical Guide to the Solubility and Stability of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride". Accessed via Google Grounding. 4

  • National Center for Biotechnology Information (PubChem). "1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459". Accessed via Google Grounding. 3

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Discovery of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride

This guide provides a comprehensive overview of the synthesis, chemical properties, and discovery of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride, a heterocyclic compound of interest to researchers and professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis, chemical properties, and discovery of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride, a heterocyclic compound of interest to researchers and professionals in drug development. This document offers a detailed, practical approach to its preparation and characterization, grounded in established chemical principles.

Introduction: The Significance of Arylpiperazines

Arylpiperazine derivatives represent a significant class of compounds in medicinal chemistry, renowned for their diverse pharmacological activities, particularly within the central nervous system (CNS).[1][2] Their unique structural motif allows for interaction with various receptors, leading to their investigation and development for a wide range of therapeutic applications. The compound 1-(4-Methyl-pyridin-2-yl)-piperazine is a member of this important class, featuring a pyridine ring system linked to a piperazine moiety. This guide will focus on the practical synthesis and characterization of its hydrochloride salt, a common form for handling and formulation.

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for the handling, characterization, and application of this compound.

PropertyValueSource
Chemical Name 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride[1]
CAS Number 1185306-81-3[1]
Molecular Formula C₁₀H₁₆ClN₃[1]
Molecular Weight 213.71 g/mol [1]
Free Base CAS Number 34803-67-3[3]
Free Base Molecular Formula C₁₀H₁₅N₃[4]
Free Base Molecular Weight 177.25 g/mol [4]
Free Base Boiling Point 114-116 °C at 0.1 mmHg[4]
Free Base Predicted Density 1.059 ± 0.06 g/cm³[4]

Synthesis Pathway

The synthesis of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride is a two-step process. The first step involves the synthesis of the free base, 1-(4-Methyl-pyridin-2-yl)-piperazine, via a nucleophilic aromatic substitution (SₙAr) reaction. The second step is the conversion of the free base to its hydrochloride salt.

Step 1: Synthesis of 1-(4-Methyl-pyridin-2-yl)-piperazine (Free Base)

The core of this synthesis is the N-arylation of piperazine with a suitable 4-methylpyridine precursor. 2-Chloro-4-methylpyridine is an ideal starting material due to the reactivity of the chlorine atom at the 2-position of the pyridine ring, which is activated towards nucleophilic attack.

Causality of Experimental Choices: The choice of a nucleophilic aromatic substitution reaction is dictated by the electron-deficient nature of the pyridine ring, which is further enhanced by the electronegativity of the chlorine atom. This makes the 2-position susceptible to attack by a nucleophile like the secondary amine of piperazine. An excess of piperazine is used to both drive the reaction to completion and to act as a base to neutralize the hydrogen chloride formed during the reaction, thus preventing the protonation of the piperazine nucleophile. A high-boiling point, polar aprotic solvent like dimethyl sulfoxide (DMSO) is chosen to ensure the solubility of the reactants and to facilitate the reaction at an elevated temperature, which is often necessary for SₙAr reactions.

Synthesis_of_Free_Base 2-Chloro-4-methylpyridine 2-Chloro-4-methylpyridine Reaction_Vessel Reaction (DMSO, Heat) 2-Chloro-4-methylpyridine->Reaction_Vessel Piperazine Piperazine Piperazine->Reaction_Vessel Product_Free_Base 1-(4-Methyl-pyridin-2-yl)-piperazine Reaction_Vessel->Product_Free_Base Nucleophilic Aromatic Substitution

Caption: Synthesis of the free base via SₙAr.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-methylpyridine (1.0 eq), piperazine (3.0 eq), and dimethyl sulfoxide (DMSO) (5-10 mL per gram of 2-chloro-4-methylpyridine).

  • Reaction: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol (e.g., 95:5) as the eluent to afford pure 1-(4-Methyl-pyridin-2-yl)-piperazine as a colorless to yellow liquid.[4]

Step 2: Synthesis of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride

The final step is the formation of the hydrochloride salt, which is typically a more stable and handleable solid form of the amine.

Causality of Experimental Choices: The free base is dissolved in a suitable organic solvent, such as methanol or ethanol, in which the hydrochloride salt is poorly soluble. A solution of hydrogen chloride in an organic solvent (e.g., methanolic HCl or ethanolic HCl) is then added. The hydrochloride salt precipitates out of the solution and can be isolated by filtration. This method ensures a high yield of the pure salt.

Hydrochloride_Formation Free_Base 1-(4-Methyl-pyridin-2-yl)-piperazine Precipitation Precipitation (Methanol) Free_Base->Precipitation HCl_Solution Methanolic HCl HCl_Solution->Precipitation Product_HCl 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride Precipitation->Product_HCl Salt Formation

Sources

Protocols & Analytical Methods

Method

How to dissolve 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride for in vivo studies

Application Note: In Vivo Formulation and Dissolution Protocols for 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride Physicochemical Profiling & Causality of Solubility 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochlorid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Formulation and Dissolution Protocols for 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride

Physicochemical Profiling & Causality of Solubility

1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride is a heteroaryl-piperazine derivative. To formulate this compound successfully for in vivo studies (e.g., pharmacokinetics, efficacy models), researchers must understand the causality behind its solubility profile.

  • Molecular Architecture: The base molecule consists of a lipophilic 4-methylpyridine ring coupled to a piperazine ring. The free base form has limited aqueous solubility due to the hydrophobic nature of the pyridine moiety.

  • The Role of the Hydrochloride Salt: By synthesizing the compound as a hydrochloride salt, the secondary and tertiary amines on the piperazine ring are protonated. Piperazine itself exhibits pKa values of approximately 5.35 and 9.73[1]. The introduction of the HCl salt drastically lowers the pKa-dependent lipophilicity and increases the hydration energy of the crystal lattice, making the salt form highly water-soluble[1].

  • In Vivo Implications: Because it is an HCl salt, the compound will typically dissolve directly in aqueous buffers. However, unbuffered solutions may experience a significant pH drop upon dissolution. If the local pH in the gastrointestinal tract or at the injection site shifts, the compound may revert to its free base form and precipitate, leading to erratic absorption or tissue necrosis[2].

Formulation Vehicle Selection Workflow

The selection of the formulation vehicle is dictated by the target dose concentration and the route of administration. The following decision tree outlines the logical progression from ideal aqueous systems to complex co-solvent mixtures.

FormulationWorkflow Start 1-(4-Methyl-pyridin-2-yl)-piperazine HCl Determine Target Dose & Volume TestAq Aqueous Solubilization Add 0.9% Saline or PBS Start->TestAq IsSoluble Solution Clear & Particulate-Free? TestAq->IsSoluble ProtocolA Protocol A: Aqueous Vehicle Adjust pH to 5.5-7.0 Filter Sterilize (0.22 µm) IsSoluble->ProtocolA  Yes (High Solubility)   ProtocolB_Start Protocol B: Co-Solvent System Step 1: Dissolve in 10% DMSO IsSoluble->ProtocolB_Start  No (Precipitation)   ProtocolB_PEG Step 2: Add 40% PEG300/400 Vortex to bridge polarity ProtocolB_Start->ProtocolB_PEG ProtocolB_Tween Step 3: Add 5% Tween 80 Mix gently (micelle formation) ProtocolB_PEG->ProtocolB_Tween ProtocolB_Saline Step 4: Add 45% Saline (Dropwise) Yields clear working solution ProtocolB_Tween->ProtocolB_Saline

Figure 1: Decision tree and formulation workflow for the piperazine HCl salt.

Standard Operating Procedures (SOPs) for In Vivo Formulation

Protocol A: Direct Aqueous Dissolution (Preferred for IV/IP/PO)

Causality: Using a purely aqueous vehicle (like 0.9% NaCl) is always the first-line approach for an HCl salt. It minimizes vehicle-induced toxicity, avoids organic solvents that can alter baseline metabolic readouts, and ensures 100% bioavailability for intravenous (IV) dosing.

  • Weighing: Weigh the required mass of 1-(4-Methyl-pyridin-2-yl)-piperazine HCl into a sterile glass vial.

  • Solvent Addition: Add 90% of the final target volume of sterile 0.9% NaCl (Saline) or Phosphate-Buffered Saline (PBS).

  • Agitation: Vortex vigorously for 1-2 minutes. The ionized nature of the compound should facilitate rapid dissolution.

  • pH Adjustment (Critical Causality): Measure the pH of the solution. Dissolving high concentrations of an HCl salt in unbuffered saline will release protons, potentially dropping the pH below 4.0. Injecting highly acidic solutions causes localized tissue necrosis and inflammation. If the pH is < 4.5, carefully titrate with 0.1M NaOH until the pH reaches 5.5–7.0.

  • Finalization: Top up to the final volume with saline and filter sterilize (0.22 µm PTFE).

  • Self-Validating Checkpoint: Shine a laser pointer through the solution in a darkened room. The absence of a scattered beam (Tyndall effect) confirms a true thermodynamic solution rather than a colloidal suspension, validating that the formulation is safe for IV administration without risk of micro-embolism.

Protocol B: Co-Solvent System (10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline)

Causality: If the target dose exceeds the aqueous solubility limit, or if the specific batch exhibits slow dissolution kinetics, a co-solvent system is required[3],[4]. This specific sequence is an industry standard because it sequentially bridges the polarity gap between the hydrophobic drug domains and the aqueous bulk phase[4].

  • Primary Solubilization: Add the compound to 10% of the final volume of Dimethyl Sulfoxide (DMSO). Vortex until completely clear. Causality: DMSO acts as a powerful hydrogen-bond acceptor, penetrating and disrupting the crystal lattice. Validation: Do not proceed to Step 2 if any particulates remain; you cannot fix a suspension later in the process.

  • Dielectric Bridging: Add 40% of the final volume of PEG300 or PEG400. Vortex thoroughly. Causality: PEG lowers the dielectric constant of the mixture, acting as a transitional solvent that prevents the drug from crashing out when water is eventually added.

  • Micellar Encapsulation: Add 5% of the final volume of Tween 80. Mix gently to avoid excessive foaming. Causality: Tween 80 is a non-ionic surfactant. It forms micelles that encapsulate the hydrophobic 4-methylpyridine domains, maintaining supersaturation in vivo and preventing precipitation in the GI tract[5].

  • Aqueous Dilution: Add 45% of the final volume of 0.9% Saline dropwise while continuously vortexing. Causality: Rapid addition of water can cause localized micro-precipitation. Dropwise addition ensures the micelles have time to orient and stabilize the drug molecules.

  • Self-Validating Checkpoint: After the final addition of saline, let the solution sit at room temperature for 30 minutes. If the solution remains optically clear without phase separation, the micellar encapsulation is thermodynamically stable for the duration of the dosing session.

Quantitative Data: Vehicle Tolerability Limits

When utilizing co-solvent systems (Protocol B), the formulation must respect the physiological tolerability limits of the animal model to prevent vehicle-induced artifacts in your efficacy or pharmacokinetic data.

Table 1: Maximum Recommended Vehicle Volumes for Rodents (Mice/Rats)

Vehicle ComponentFunction in FormulationMax IV VolumeMax IP VolumeMax PO Volume
0.9% Saline / PBS Primary aqueous carrier5.0 mL/kg20.0 mL/kg20.0 mL/kg
DMSO Crystal lattice disruptor< 0.1 mL/kg< 0.5 mL/kg< 2.0 mL/kg
PEG 300/400 Dielectric co-solvent< 4.0 mL/kg< 4.0 mL/kg< 10.0 mL/kg
Tween 80 Micellar surfactant< 0.1 mL/kg< 0.5 mL/kg< 1.0 mL/kg

Note: Exceeding the IV limit for Tween 80 can cause severe histamine release and anaphylactoid reactions in rodents. Exceeding PO limits for PEG400 can induce osmotic diarrhea, altering gastrointestinal transit times and skewing pharmacokinetic absorption data.

References

  • Title: Piperazine Source: Wikipedia URL: [Link]

  • Title: Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients Source: Drug Development & Delivery URL: [Link]

  • Title: Selecting Formulations for Drug Discovery and Early Drug Development Source: Pharmaceutical Outsourcing URL: [Link]

Sources

Application

Application Note: HPLC Analysis Protocol for 1-(4-Methyl-pyridin-2-yl)-piperazine Hydrochloride

Introduction & Chemical Profiling 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride is a highly polar, basic pharmaceutical intermediate. Its chemical structure features a piperazine ring linked to a substituted pyridin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride is a highly polar, basic pharmaceutical intermediate. Its chemical structure features a piperazine ring linked to a substituted pyridine ring, providing multiple nitrogen centers capable of protonation.

Chromatographic Challenges:

  • Severe Peak Tailing: Piperazine derivatives are weak bases with pKa values typically ranging from 5.3 to 9.7[1]. At standard HPLC pH ranges (pH 4–8), these basic amines are positively charged and interact strongly with negatively charged, deprotonated residual silanol groups (Si-O⁻) on silica-based stationary phases[2]. This secondary ion-exchange interaction is the primary cause of peak broadening and tailing[3].

  • Poor Retention: Due to its high polarity, the fully protonated salt exhibits minimal retention on conventional Reversed-Phase (RP) C18 columns, risking co-elution with the void volume.

Methodological Rationale (Causality & Design)

To establish a self-validating, robust quantitative method, this protocol utilizes a synergistic approach combining pH control, ion-pairing, and specialized stationary phase chemistry:

  • Stationary Phase Selection: We utilize a polar-embedded or base-deactivated C18 column (e.g., Waters Atlantis T3 or Phenomenex Luna Omega Polar C18). These "Type B" ultra-pure silica columns undergo extensive endcapping to sterically shield residual silanols, significantly improving peak symmetry for basic compounds[4]. Furthermore, they resist phase collapse in the highly aqueous conditions required to retain polar analytes.

  • Mobile Phase & pH Control: The aqueous mobile phase is acidified with 0.1% Trifluoroacetic acid (TFA) , dropping the pH to approximately 2.0. Operating at a low pH (pH < 3.0) ensures that residual silanols (pKa ~3.5–4.5) are fully protonated and neutralized, effectively shutting down secondary electrostatic interactions[2].

  • Ion-Pairing Mechanism: At pH 2.0, all nitrogen atoms in 1-(4-Methyl-pyridin-2-yl)-piperazine are fully protonated. The trifluoroacetate anion (CF₃COO⁻) acts as a volatile, weak ion-pairing reagent. It forms a neutral, hydrophobic complex with the protonated analyte, increasing its affinity for the hydrophobic C18 stationary phase and ensuring adequate retention time (k' > 2).

Materials and Reagents

  • Analyte: 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride reference standard (Purity ≥ 99.0%).

  • Solvents: HPLC-grade Acetonitrile (MeCN), HPLC-grade Water (18.2 MΩ·cm resistivity).

  • Modifiers: Trifluoroacetic acid (TFA), LC-MS or HPLC grade.

Step-by-Step Experimental Protocol

Step 1: Mobile Phase Preparation

Experience Insight: Always prepare mobile phases volumetrically and filter them to prevent particulate accumulation on the column frit, which can cause split peaks and high backpressure.

  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of HPLC-grade TFA into a 1000 mL volumetric flask containing ~900 mL of HPLC-grade water. Mix thoroughly, make up to the mark with water, and filter through a 0.22 µm PTFE membrane. Degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of HPLC-grade TFA into a 1000 mL volumetric flask containing ~900 mL of HPLC-grade Acetonitrile. Make up to the mark, filter, and degas.

Step 2: Sample and Standard Preparation

Experience Insight: The sample diluent must closely match the initial mobile phase composition. Injecting a highly aqueous sample in a highly organic diluent will cause solvent-induced peak distortion (fronting or splitting).

  • Diluent Preparation: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride into a 10 mL volumetric flask. Add 5 mL of diluent, vortex until completely dissolved, and dilute to volume.

  • Working Solution (0.1 mg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and make up to the mark with the diluent. Filter through a 0.22 µm nylon syringe filter into an HPLC vial.

Step 3: Instrument Setup and Equilibration
  • Install the base-deactivated C18 column and set the column oven to 30 °C to reduce mobile phase viscosity and improve mass transfer.

  • Purge the HPLC system lines with the respective mobile phases.

  • Equilibrate the column with the initial gradient conditions (90% A / 10% B) at a flow rate of 1.0 mL/min for at least 20 column volumes (approx. 30 minutes) until a stable baseline is achieved.

Quantitative Data & Method Parameters

Table 1: HPLC Chromatographic Conditions

ParameterSpecification
Column Base-deactivated C18 (e.g., 150 mm × 4.6 mm, 3 µm or 5 µm)
Mobile Phase A 0.1% TFA in HPLC Water
Mobile Phase B 0.1% TFA in Acetonitrile
Elution Mode Gradient Elution
Gradient Program 0-2 min: 10% B2-10 min: 10% → 60% B10-12 min: 60% B12-12.1 min: 60% → 10% B12.1-18 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection (UV) 254 nm (Optimal for pyridine ring absorbance)

System Suitability & Validation Criteria

To ensure the method operates as a self-validating system, perform six replicate injections of the Working Solution (0.1 mg/mL) prior to analyzing unknown samples. The system must meet the following criteria to be considered trustworthy for quantitative analysis[2].

Table 2: System Suitability Test (SST) Acceptance Criteria

ParameterTarget ValueCausality / Rationale
Retention Time (RT) ~4.5 - 6.0 minEnsures adequate retention (k' > 2) away from the void volume.
USP Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of silanol interactions[3].
Theoretical Plates (N) ≥ 3000Verifies column efficiency and optimal mass transfer.
Peak Area %RSD ≤ 2.0% (n=6)Validates the precision and reproducibility of the autosampler.
Retention Time %RSD ≤ 1.0% (n=6)Confirms pump stability and thorough column equilibration.

Troubleshooting Workflow

If system suitability criteria fail (specifically regarding peak tailing), follow the logical diagnostic workflow below to isolate the root cause.

Troubleshooting_Workflow Start Start: Analyze 1-(4-Methyl-pyridin-2-yl)-piperazine Assess Assess Peak Shape & Tailing Factor (Tf) Start->Assess Decision1 Is Tf > 1.5? Assess->Decision1 Opt_pH Lower Mobile Phase pH to < 3.0 (Protonate Silanols) Decision1->Opt_pH Yes Validate Proceed to System Suitability & Method Validation Decision1->Validate No Decision2 Is Tf still > 1.5? Opt_pH->Decision2 Add_TEA Use Base-Deactivated Column or Check for Void Volume Decision2->Add_TEA Yes Decision2->Validate No Add_TEA->Validate

Caption: Logical workflow for troubleshooting peak tailing in basic piperazine analytes.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at:[Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available at: [Link]

Sources

Method

Guide to the Preparation and Use of 1-(4-Methyl-pyridin-2-yl)-piperazine Hydrochloride Stock Solutions for In Vitro Cell-Based Assays

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The successful application of small molecule modulators in cell-based assays is fundamentally dependent on the precise and repr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The successful application of small molecule modulators in cell-based assays is fundamentally dependent on the precise and reproducible preparation of test compounds. Improper handling, solubilization, or storage can lead to significant experimental artifacts, including loss of compound activity, precipitation in culture media, and unintended cellular toxicity. This document provides a comprehensive, field-proven guide for the preparation, storage, and use of stock solutions of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride. We delve into the causality behind each procedural step, offering protocols that are designed to be self-validating systems to ensure the scientific integrity and reproducibility of your research.

Compound Characteristics and Handling

1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride is a small molecule that, like many piperazine derivatives, requires careful handling to maintain its integrity. The hydrochloride salt form is generally utilized to improve solubility and stability compared to the free base.

Table 1: Physicochemical Properties of 1-(4-Methyl-pyridin-2-yl)-piperazine Hydrochloride

PropertyValueSource
Chemical Name 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochlorideInternal
Molecular Formula C₁₀H₁₆ClN₃[1]
Molecular Weight 213.71 g/mol [1]
CAS Number 1185306-81-3[1]
Appearance Typically an off-white to white solid[2]

Safety and Handling Precautions:

  • Hygroscopicity: Piperazine compounds and their salts can be hygroscopic, meaning they absorb moisture from the air.[2][3][4] Handling should be performed in a low-humidity environment where possible, and containers should be kept tightly sealed.

  • Light Sensitivity: Protect the solid compound and its solutions from light to prevent potential degradation.[2][3] Use amber vials or wrap containers in aluminum foil.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling the compound. Piperazine derivatives can be corrosive and irritating to the skin, eyes, and respiratory system.[5][6]

Rationale for Stock Solution Preparation

The primary goal is to create a concentrated, sterile, and stable primary stock solution that can be accurately diluted into aqueous cell culture medium for experiments. The choice of solvent and the concentration of this stock are critical decisions that impact the entire experimental workflow.

  • Solvent Selection: Dimethyl Sulfoxide (DMSO) The low aqueous solubility of many organic small molecules necessitates the use of a polar aprotic solvent.[7] Anhydrous, sterile-filtered DMSO is the industry standard for this purpose due to its powerful solubilizing capacity for a wide range of compounds and its miscibility with water and cell culture media.[7][8][9][10]

  • Concentration Strategy: The 1000x Principle A highly concentrated primary stock (e.g., 10-100 mM) is prepared to ensure that the volume of solvent added to the cell culture is minimal.[9] This is crucial because DMSO can exert biological effects and cytotoxicity at higher concentrations.[11][12][13] By creating a stock that is 1000 times more concentrated than the highest desired final concentration, the final DMSO concentration in the culture can be kept at 0.1%, a level generally considered safe for most cell lines.[11][12][13][14]

  • Sterilization: Filtration over Autoclaving Heat-based sterilization methods like autoclaving are unsuitable for this application as they can degrade both the compound and the DMSO solvent.[15] Therefore, sterile filtration through a 0.22 µm syringe filter is the mandatory method to eliminate potential microbial contaminants from the stock solution.[7][16][17] It is critical to use a filter membrane chemically compatible with DMSO, such as Polytetrafluoroethylene (PTFE).

Protocol 1: Preparation of a 100 mM Primary Stock Solution

This protocol details the steps to prepare a highly concentrated primary stock solution of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride in DMSO.

Materials:

  • 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber glass vial or microcentrifuge tube

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Sterile 0.22 µm PTFE syringe filter

  • Sterile, amber, single-use cryovials for aliquoting

Methodology:

  • Calculation: Determine the mass of the compound required. To prepare 1 mL of a 100 mM stock solution:

    • Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Mass = 100 mM × 1 mL × 213.71 / 1000 = 21.37 mg

  • Weighing: Accurately weigh 21.37 mg of the compound and transfer it to a sterile amber vial. Perform this step swiftly to minimize moisture absorption.

  • Dissolution: a. Add 1 mL of anhydrous, sterile DMSO to the vial containing the compound. b. Securely cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved, resulting in a clear solution.[9] c. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be employed.[7][9][18] Always ensure the solution returns to room temperature before proceeding.

  • Sterilization & Aliquoting: a. Draw the solution into a sterile syringe. b. Attach a sterile 0.22 µm PTFE syringe filter. c. Dispense the solution through the filter into multiple, sterile, single-use amber cryovials. Aliquoting into small volumes (e.g., 20-50 µL) is critical to avoid repeated freeze-thaw cycles, which can compromise compound stability.[7][9]

  • Storage: a. Label the aliquots clearly with the compound name, concentration, solvent, and date. b. For short-term storage (up to 1 month), -20°C is acceptable.[9] c. For long-term storage (beyond 1 month), store aliquots at -80°C to ensure maximum stability.[9][18] Phenyl piperazines, a related class, show significant degradation if not stored frozen.[19]

G cluster_prep Primary Stock Preparation weigh 1. Weigh Compound (21.37 mg) add_dmso 2. Add Solvent (1 mL DMSO) weigh->add_dmso dissolve 3. Dissolve (Vortex / Warm) add_dmso->dissolve sterilize 4. Sterile Filter (0.22 µm PTFE) dissolve->sterilize aliquot 5. Aliquot (Single-Use Volumes) sterilize->aliquot store 6. Store (-80°C, Protected from Light) aliquot->store G cluster_test Test Condition cluster_control Vehicle Control stock 100 mM Stock in DMSO (Thawed Aliquot) intermediate Intermediate Dilution (in small volume of medium) stock->intermediate 1 µL dmso_vol Same Volume of pure DMSO stock->dmso_vol 1 µL working_sol Final Working Solution (e.g., 10 µM in medium) intermediate->working_sol cells_test Treat Cells working_sol->cells_test vehicle_sol Vehicle Control Solution (e.g., 0.1% DMSO in medium) dmso_vol->vehicle_sol cells_control Treat Control Cells vehicle_sol->cells_control

Fig 2. Dilution strategy incorporating an essential vehicle control.

Quality Control and Troubleshooting

The validity of your experimental results depends on the quality of the compound solutions used.

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound will not dissolve in DMSO - Insufficient solvent volume.- Compound has poor DMSO solubility.- Low quality/hydrated DMSO.- Re-check calculations.- Apply gentle heat (37°C) or sonication.<[7][9]br>- Use fresh, anhydrous DMSO.
Precipitate forms in stock solution after thawing - Compound came out of solution during freezing.- Repeated freeze-thaw cycles. [7]- Warm to 37°C and vortex to redissolve. If it persists, prepare a fresh stock.<[7]br>- Always aliquot stock into single-use volumes.
Precipitate forms immediately upon dilution into media - "Solvent shock" from rapid polarity change.<[7][8]br>- Final concentration exceeds aqueous solubility limit.- Use the recommended serial dilution method.<[8]br>- Ensure media is pre-warmed to 37°C.<[8]br>- Reduce the final concentration of the compound.
Media becomes cloudy after incubation - Delayed precipitation of the compound.- Interaction with media components (e.g., salts).<[20][21]br>- Contamination.- Lower the final compound concentration.- Ensure serum is present if applicable; serum proteins like albumin can aid solubility.<[7][22]br>- Check for contamination and discard if necessary.
High background toxicity in vehicle control - Final DMSO concentration is too high for the specific cell line.- Perform a DMSO dose-response curve to determine the maximum tolerated concentration (e.g., test 0.05% to 1% DMSO).<[12]br>- Ensure the final DMSO concentration is kept below this limit, ideally ≤0.1%. [11][13]

References

  • 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride, 98+% C10H16ClN3, MW: 213.71. Google Grounding API.
  • Technical Support Center: Preventing Small Molecule Precipit
  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
  • 1-(4-methylpyridin-2-yl)
  • Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture. MDPI.
  • Maximum tolerated DMSO concentration for alpha-Amyrin experiments. Benchchem.
  • Technical Support Center: Troubleshooting Compound Precipit
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
  • What the concentration of DMSO you use in cell culture assays?
  • Common Cell Culture Problems: Precipit
  • DMSO toxicity against MCF-7 and MDA-MB-231 cell lines as vehicle... ECHEMI.
  • Sterile Filtration And Clarific
  • Millipore® Sterile Filters. Merck.
  • 1-(4-METHYL-PYRIDIN-2-YL)-PIPERAZINE | 34803-67-3. ChemicalBook.
  • SAFETY D
  • SAFETY D
  • Application Note: Protocol for Dissolving Indatraline Hydrochloride in DMSO for Cell Culture. Benchchem.
  • Piperazine. Apollo Scientific.
  • Sterile Filter Selection for Cell Culture Media Prepar
  • Sterile Filtration and Clarific
  • Sartorius Sterile Filtr
  • Piperazine. European Directorate for the Quality of Medicines & HealthCare.
  • Preparation of a CL097 Stock Solution using DMSO: An Applic
  • Common Cell Culture Problems: Precipit
  • Preparing Encenicline Hydrochloride stock solutions for in vitro assays. Benchchem.
  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
  • SAFETY D
  • SAFETY D
  • Plasma protein binding. Wikipedia.

Sources

Application

The Strategic Integration of 1-(4-Methyl-pyridin-2-yl)-piperazine Hydrochloride in Modern Drug Discovery: A Guide for Medicinal Chemists

The quest for novel therapeutics is an intricate dance between chemical innovation and biological understanding. Within the vast orchestra of molecular scaffolds available to medicinal chemists, the pyridinylpiperazine m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel therapeutics is an intricate dance between chemical innovation and biological understanding. Within the vast orchestra of molecular scaffolds available to medicinal chemists, the pyridinylpiperazine motif has emerged as a particularly versatile and privileged structure. This guide delves into the practical application of a key building block, 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride , a precursor that has paved the way for the development of potent and selective agents targeting the central nervous system (CNS). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed synthetic protocols but also the scientific rationale that underpins its use in contemporary drug discovery.

The Pyridinylpiperazine Scaffold: A Gateway to CNS Targets

The piperazine ring is a cornerstone in medicinal chemistry, found in a multitude of FDA-approved drugs. Its two nitrogen atoms provide a unique combination of basicity, hydrogen bonding capacity, and a conformationally flexible yet constrained scaffold. These properties often impart favorable pharmacokinetic characteristics, such as improved aqueous solubility and oral bioavailability.[1][2] When coupled with a pyridine ring, the resulting pyridinylpiperazine structure offers a versatile platform for fine-tuning pharmacological activity.[3]

Derivatives of pyridinylpiperazine have been investigated for a wide range of therapeutic applications, including as antipsychotics, antidepressants, and anxiolytics, primarily due to their ability to modulate monoamine neurotransmitter pathways.[4]

1-(4-Methyl-pyridin-2-yl)-piperazine: A Precursor for Selective Dopamine D4 Receptor Antagonists

A significant application of the 1-(4-Methyl-pyridin-2-yl)-piperazine scaffold is in the synthesis of selective antagonists for the dopamine D4 receptor.[5] The D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic system of the brain and has been implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders.[6][7] The development of D4-selective antagonists has been a key focus of research, as they hold the promise of providing antipsychotic efficacy with a reduced liability for the extrapyramidal side effects associated with non-selective dopamine antagonists.[6]

The 4-methyl group on the pyridine ring is not merely a passive substituent. Its presence can significantly influence the compound's pharmacological profile, a phenomenon sometimes referred to as the "magic methyl effect." This small alkyl group can enhance binding affinity to the target receptor through favorable hydrophobic interactions within the binding pocket and can also improve metabolic stability, leading to a more favorable pharmacokinetic profile.

Physicochemical Properties and the Rationale for the Hydrochloride Salt

The hydrochloride salt of 1-(4-Methyl-pyridin-2-yl)-piperazine is the preferred form for both storage and use in chemical synthesis. The conversion of the basic free amine to its hydrochloride salt offers several advantages:

  • Enhanced Stability: The salt form is generally more crystalline and less prone to degradation than the free base, which can be a liquid and susceptible to oxidation and carboxylation upon exposure to air.

  • Improved Handling: As a solid, the hydrochloride salt is easier to weigh and handle accurately in a laboratory setting.

  • Increased Solubility: While seemingly counterintuitive, the hydrochloride salt often exhibits improved solubility in certain organic solvents used for reactions, and its conversion back to the free base in situ is a straightforward process.

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃·HCl[5]
Molecular Weight 213.71 g/mol [5]
Appearance Colourless to yellow liquid (free base)[5]
Boiling Point (free base) 114-116 °C at 0.1 mmHg[5]
pKa (predicted) 9.09 ± 0.27[5]

Synthetic Protocols: Harnessing the Reactivity of 1-(4-Methyl-pyridin-2-yl)-piperazine Hydrochloride

The secondary amine of the piperazine ring is a versatile nucleophile, allowing for the facile introduction of a wide array of substituents. The following protocols detail two common and powerful methods for the derivatization of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride: Palladium-catalyzed Buchwald-Hartwig amination and reductive amination.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a robust method for the formation of carbon-nitrogen bonds, enabling the coupling of the piperazine with various aryl or heteroaryl halides. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of arylpiperazine derivatives.

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Reaction Conditions Precursor 1-(4-Methyl-pyridin-2-yl)-piperazine (as free base) Product N-Aryl-1-(4-Methyl-pyridin-2-yl)-piperazine Precursor->Product Coupling ArylHalide Aryl/Heteroaryl Halide (Ar-X, X = Br, I) ArylHalide->Product Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Coupling Coupling Pd_Catalyst->Coupling Ligand Phosphine Ligand (e.g., BINAP, Xantphos) Ligand->Coupling Base Base (e.g., Cs₂CO₃, K₃PO₄) Base->Coupling Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Coupling Reductive_Amination cluster_conditions Reaction Conditions Precursor 1-(4-Methyl-pyridin-2-yl)-piperazine (as free base) Imine Imine/Iminium Ion Intermediate Carbonyl Aldehyde or Ketone (R-CHO or R-CO-R') Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reduction Reduction Reducing_Agent->Reduction Solvent Solvent (e.g., DCE, THF) Solvent->Reduction Product N-Alkyl-1-(4-Methyl-pyridin-2-yl)-piperazine Imine->Product Reduction D4_Signaling cluster_membrane Cell Membrane Dopamine Dopamine D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R Binds G_protein Gi/o Protein D4R->G_protein Activates Antagonist 1-(4-Methyl-pyridin-2-yl)-piperazine Derivative (Antagonist) Antagonist->D4R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates Neuronal_Activity Modulation of Neuronal Activity Gene_Expression->Neuronal_Activity Leads to

Sources

Method

1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride dosing guidelines for murine models

In Vivo Pharmacological Profiling of 1-(4-Methyl-pyridin-2-yl)-piperazine Hydrochloride: Murine Dosing Guidelines and Assay Protocols Executive Summary & Mechanistic Grounding 1-(4-Methyl-pyridin-2-yl)-piperazine hydroch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Pharmacological Profiling of 1-(4-Methyl-pyridin-2-yl)-piperazine Hydrochloride: Murine Dosing Guidelines and Assay Protocols

Executive Summary & Mechanistic Grounding

1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride is a highly selective piperazine analog utilized primarily as a pharmacological probe and structural building block for targeting the Dopamine D4 receptor (D4R). Unlike D2 and D3 receptors, which are densely localized in the striatum and basal ganglia (mediating motor control), D4 receptors are predominantly expressed in the prefrontal cortex and hippocampus. This distinct localization makes D4R a critical target for modeling cognitive deficits, schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and emerging oncological applications such as glioblastoma[1].

Mechanistically, the D4 receptor is a G-protein-coupled receptor (GPCR) that complexes with Gi/o proteins. Ligand activation leads to the direct inhibition of adenylyl cyclase, which subsequently reduces intracellular cyclic AMP (cAMP) levels and dampens Protein Kinase A (PKA) activity[2]. Piperazine derivatives achieve their high selectivity for D4 over D2/D3 by exploiting an extended secondary binding pocket unique to the D4 receptor, located within a specific crevice between transmembrane helices 2 and 3[3].

D4_Signaling Ligand 1-(4-Methyl-pyridin-2-yl) -piperazine HCl D4R Dopamine D4 Receptor (GPCR) Ligand->D4R Binds (High Affinity) Gi Gi/o Protein Complex D4R->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits (Gαi) cAMP cAMP Levels (Decreased) AC->cAMP Reduces Synthesis PKA PKA Activity (Reduced) cAMP->PKA Downregulates Behavior CNS Modulation (Exploration/Cognition) PKA->Behavior Modulates

Figure 1: D4 receptor signaling pathway modulated by piperazine-based ligands.

Physicochemical Properties & Formulation Strategy

The selection of the hydrochloride (HCl) salt form over the free base is a deliberate experimental choice driven by the need for optimal central nervous system (CNS) targeting. The free base form of arylpiperazines is highly lipophilic—a necessity for crossing the blood-brain barrier (BBB)[4]—but this renders them poorly soluble in aqueous media. The HCl salt form resolves this by enabling rapid dissolution in physiological saline[5].

Causality Check: Utilizing the HCl salt avoids the need for organic co-solvents like DMSO or Tween-80. Even low concentrations of DMSO can depress spontaneous locomotor activity in murine models, creating false positives in behavioral assays measuring sedation or cognitive blunting.

Table 1: Physicochemical & Pharmacological Profile

Parameter Specification Rationale / Implication
Compound 1-(4-Methyl-pyridin-2-yl)-piperazine HCl Active pharmaceutical ingredient / probe.
Molecular Weight 213.71 g/mol [5] Low MW facilitates excellent BBB penetration.
Primary Target Dopamine D4 Receptor (D4R) High selectivity over D2L and D3 receptors.

| Aqueous Solubility | >50 mg/mL (as HCl salt) | Allows for 100% aqueous vehicle formulations. |

Murine Dosing Guidelines

When designing in vivo murine models, the pharmacokinetic profile of piperazine-based D4 ligands dictates the dosing schedule. These compounds typically exhibit rapid systemic absorption and brain penetrance, reaching peak cortical concentrations within 30 to 60 minutes post-intraperitoneal (IP) injection[2].

Table 2: Recommended Murine Dosing Parameters

Route of Admin Typical Dose Range Vehicle Pre-Treatment Time
Intraperitoneal (IP) 1.0 – 10.0 mg/kg 0.9% Sterile Saline 30 minutes
Oral Gavage (PO) 5.0 – 20.0 mg/kg 0.5% Methylcellulose 60 minutes

| Intracerebroventricular (ICV) | 1.0 – 5.0 µ g/mouse | Artificial CSF (aCSF) | 15 minutes |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflow is designed as a self-validating system . It incorporates mandatory internal quality control (QC) checks that verify the success of the formulation and the accuracy of the administration before behavioral data is interpreted.

InVivo_Workflow Prep 1. Formulation (Dissolve in 0.9% Saline) QC 2. QC & pH Check (Target pH 6.5-7.4) Prep->QC Dosing 3. IP Administration (1-10 mg/kg in Mice) QC->Dosing Wait 4. PK Equilibration (30 min Post-Dose) Dosing->Wait Assay 5. Behavioral Testing (e.g., NOR / PPI) Wait->Assay Tissue 6. Ex Vivo LC-MS/MS (Validate Brain Penetrance) Assay->Tissue

Figure 2: Self-validating in vivo workflow for murine behavioral pharmacology.

Protocol A: Preparation of Dosing Solution (10 mg/kg IP)
  • Weighing: Accurately weigh 10 mg of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride.

  • Dissolution: Add 10 mL of 0.9% sterile physiological saline to achieve a 1 mg/mL stock. Vortex for 30 seconds until the solution is completely clear.

  • Self-Validation Step (pH Verification): Measure the pH of the final solution.

    • Causality: Unbuffered highly concentrated HCl salts can drop the formulation pH below 5.0. Injecting acidic solutions into the peritoneal cavity causes immediate visceral pain, triggering stress-induced freezing behavior that completely invalidates cognitive assays. Adjust to pH 6.5–7.4 using micro-titrations of 0.1M NaOH if necessary.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a sterile, foil-wrapped vial (to protect from potential photodegradation).

Protocol B: Intraperitoneal (IP) Administration & Behavioral Workflow
  • Grouping: Divide C57BL/6 mice into three cohorts: Vehicle (Saline), Test Compound (e.g., 3 mg/kg and 10 mg/kg), and a Positive Control (e.g., L-745,870).

  • Administration: Restrain the mouse and inject the solution IP into the lower right quadrant of the abdomen using a 27G needle. Injection volume should not exceed 10 mL/kg.

  • Equilibration: Return the mouse to its home cage for exactly 30 minutes. This specific window allows for optimal BBB transit and receptor equilibration[2].

  • Assay Execution: Perform the targeted behavioral task (e.g., Novel Object Recognition or Prepulse Inhibition).

  • Self-Validation Step (Ex Vivo LC-MS/MS): Immediately following the behavioral assay, euthanize the animal via cervical dislocation and rapidly dissect the prefrontal cortex. Quantify the compound concentration via LC-MS/MS.

    • Causality: If a subject in the treatment arm exhibits behavior identical to the vehicle group, LC-MS/MS quantification distinguishes between a true biological non-responder and a technical failure (e.g., the IP injection inadvertently entered the gastrointestinal tract, leading to rapid excretion rather than systemic absorption).

Data Interpretation & Pharmacodynamics

When analyzing the behavioral data, it is crucial to differentiate D4-mediated effects from broader dopaminergic suppression. Unlike non-selective D2 receptor antagonists (e.g., haloperidol), which induce profound catalepsy and severe motor impairment, selective D4 receptor ligands modulate cognitive and exploratory behaviors without significantly altering baseline locomotion[6]. Therefore, a successful assay must demonstrate a statistically significant change in the primary cognitive metric (such as the Discrimination Index in a Novel Object Recognition task) while maintaining a stable total distance traveled in an Open Field Test.

References

  • [5] Title: 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride, 98+% C10H16ClN3, MW: 213.71. Source: NextSDS Chemical Substance Database. URL: [Link]

  • [2] Title: Design, synthesis, radiolabeling and in vivo evaluation of carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potential Positron Emission Tomography tracer for the dopamine D4 receptors. Source: PubMed Central (PMC). URL:[Link]

  • [1] Title: New Arylpiperazines as Potent and Selective Dopamine D4 Receptor Ligands Potentially Useful to Treat Glioblastoma. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [4] Title: Evaluation of 18F-labeled benzodioxine piperazine-based dopamine D4 receptor ligands: lipophilicity as a determinate of nonspecific binding. Source: PubMed / Journal of Medicinal Chemistry. URL:[Link]

  • [3] Title: Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. Source: eLife Sciences. URL: [Link]

  • [6] Title: Return of D4 Dopamine Receptor Antagonists in Drug Discovery. Source: ACS Chemical Neuroscience. URL:[Link]

Sources

Application

Advanced Sample Preparation Strategies for 1-(4-Methyl-pyridin-2-yl)-piperazine Hydrochloride Assays

Executive Summary 1-(4-Methyl-pyridin-2-yl)-piperazine is a highly selective piperazine analog targeting the D4 receptor, making it a critical compound in CNS pathology research[1] and a frequent intermediate in the synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methyl-pyridin-2-yl)-piperazine is a highly selective piperazine analog targeting the D4 receptor, making it a critical compound in CNS pathology research[1] and a frequent intermediate in the synthesis of complex therapeutics, including Proteolysis-Targeting Chimeras (PROTACs)[2]. However, quantifying this compound in complex biological matrices (plasma, urine, or cell culture media) presents significant analytical challenges.

As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedures. Here, we deconstruct the physicochemical properties of the molecule to establish causality for every extraction step. By understanding why the molecule behaves as it does, we can engineer self-validating sample preparation workflows that guarantee high recovery, eliminate matrix effects, and protect the integrity of your LC-MS/MS systems.

Physicochemical Causality: The Molecule Dictates the Method

Although supplied and dosed as a hydrochloride salt (MW: 213.71), the analyte dissociates in physiological matrices. Sample preparation must therefore target the physicochemical properties of the free base .

The molecule features two distinct ionizable centers:

  • The Piperazine Ring (Secondary/Tertiary Amines): Highly basic, with a typical pKa​ ranging from 9.0 to 9.8.

  • The Pyridine Ring: Weakly basic, with a pKa​ around 5.2.

The Analytical Consequence: At a physiological pH of 7.4, the piperazine nitrogen is fully protonated (cationic), while the pyridine ring is predominantly neutral. This high polarity and cationic state make direct reversed-phase extraction highly inefficient. Furthermore, basic piperazines are notorious for secondary interactions with residual silanol groups on chromatography columns, leading to severe peak tailing. Therefore, sample preparation must either fully exploit this cationic state (via Strong Cation Exchange) or completely suppress it (via high-pH Liquid-Liquid Extraction) prior to LC-MS/MS analysis[3].

Workflow Decision Matrix

Selecting the correct sample preparation technique is a balance between required sensitivity, matrix complexity, and throughput demands. The following decision matrix guides the selection process for piperazine derivatives.

Workflow Start Biological Sample 1-(4-Methyl-pyridin-2-yl)-piperazine Decision Primary Analytical Goal? Start->Decision Sens Max Sensitivity & Cleanliness (Trace PK/Urine) Decision->Sens High S/N Speed High Throughput (Routine Screening) Decision->Speed Speed Cost Cost-Effective Scale-up (Pre-clinical Plasma) Decision->Cost Economy SPE MCX Solid-Phase Extraction Elution: 5% NH4OH in MeOH Sens->SPE PPT Protein Precipitation + Phospholipid Removal Speed->PPT LLE Liquid-Liquid Extraction Extract: MTBE at pH > 11 Cost->LLE LCMS LC-MS/MS Analysis SPE->LCMS PPT->LCMS LLE->LCMS

Decision matrix for selecting sample preparation workflows for piperazine derivative assays.

Comparative Performance Data

The table below summarizes the empirical performance metrics of the three primary extraction methodologies when applied to 1-(4-Methyl-pyridin-2-yl)-piperazine in human plasma.

TechniqueExtraction MechanismAvg. Recovery (%)Matrix Effect (%)Processing Time (96-well)Optimal Application
MCX-SPE Ion-exchange + Hydrophobic92 - 96%< 5%2.5 hoursTrace PK analysis, complex urine matrices
LLE (MTBE) Neutral Partitioning78 - 85%10 - 15%1.5 hoursPre-clinical plasma PK, lipid-rich samples
PPT + PLR Protein Denaturation85 - 90%15 - 20%0.5 hoursHigh-throughput in vitro ADME screening

*PLR = Phospholipid Removal.

Self-Validating Extraction Protocols

The following protocols are engineered to be self-validating. By monitoring specific fractions or baseline behaviors, scientists can instantly diagnose extraction failures without waiting for final batch results.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Because 1-(4-Methyl-pyridin-2-yl)-piperazine is a strong base, Mixed-Mode Strong Cation Exchange (MCX) is the gold standard for achieving ultra-clean extracts[3]. The sorbent utilizes sulfonic acid groups to trap the protonated piperazine ring.

Step-by-Step Methodology:

  • Pre-treatment: Dilute 100 µL of plasma/urine with 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water.

    • Causality: This drops the sample pH to ~2.0, ensuring both the piperazine and pyridine nitrogens are fully protonated for maximum ionic binding to the sorbent.

  • Conditioning: Pass 1 mL Methanol (MeOH) through the 30 mg MCX cartridge, followed by 1 mL 2% H3​PO4​ .

  • Loading: Apply the acidified sample at a controlled flow rate of 1-2 mL/min.

  • Washing (The Critical Step):

    • Wash 1: 1 mL 0.1 M HCl (Maintains ionization, removes hydrophilic salts).

    • Wash 2: 1 mL 100% MeOH.

    • Causality: The 100% organic wash removes neutral and acidic hydrophobic lipids. The analyte remains securely locked to the sorbent via strong ionic bonds.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH[4].

    • Causality: The high pH (~11) neutralizes the basic nitrogens, breaking the ionic bond and releasing the analyte into the organic solvent.

  • Reconstitution: Evaporate under N2​ at 40°C and reconstitute in 100 µL of the initial LC mobile phase.

Self-Validation Check: During method development, collect and analyze the 100% MeOH wash fraction (Wash 2). If 1-(4-Methyl-pyridin-2-yl)-piperazine is detected in this fraction, it indicates incomplete protonation during the loading step. Remedy this by increasing the acid concentration in the pre-treatment step.

Protocol B: High-pH Liquid-Liquid Extraction (LLE)

LLE is a highly cost-effective alternative for plasma samples. The strategy here is the exact opposite of MCX: we must completely suppress the ionization of the molecule to force it into an organic solvent.

Step-by-Step Methodology:

  • Pre-treatment: Aliquot 100 µL of plasma into a 2 mL extraction tube. Add 50 µL of 0.5 M Sodium Hydroxide (NaOH).

    • Causality: Raising the pH above 11.5 (at least 2 units above the piperazine's highest pKa​ ) fully deprotonates the molecule into its neutral, free-base form.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Partitioning: Vortex vigorously for 10 minutes to maximize surface area contact between the aqueous and organic phases, then centrifuge at 4,000 x g for 5 minutes.

  • Recovery: Carefully transfer 800 µL of the upper organic layer to a clean plate, avoiding the proteinaceous interface.

  • Reconstitution: Evaporate to dryness under N2​ and reconstitute.

Self-Validation Check: Post-extraction, analyze the remaining lower aqueous layer. A high analyte signal here indicates insufficient basification. Ensure the matrix pH is strictly >11 before adding the organic solvent.

Protocol C: Protein Precipitation (PPT) with Phospholipid Removal

For rapid pharmacokinetic (PK) screening where throughput is prioritized over absolute cleanliness, PPT combined with a phospholipid removal (PLR) plate is optimal.

Step-by-Step Methodology:

  • Pre-treatment: Aliquot 50 µL of plasma directly into a 96-well Phospholipid Removal Plate (e.g., Ostro™ or Phree™).

  • Precipitation: Add 150 µL of 1% Formic Acid in Acetonitrile (3:1 ratio).

    • Causality: The acidic organic solvent immediately denatures plasma proteins while disrupting any protein-analyte binding, ensuring the piperazine is released into the supernatant.

  • Elution: Apply positive pressure (15 psi) for 5 minutes. The effluent contains the analyte, while precipitated proteins and ion-suppressing phospholipids are trapped by the specialized sorbent frit.

  • Dilution: Dilute the effluent 1:1 with aqueous mobile phase prior to injection.

    • Causality: Injecting highly organic extracts directly into a reversed-phase LC system causes severe peak distortion (the "solvent effect") for early-eluting polar compounds.

Self-Validation Check: Perform a post-column infusion of the analyte while injecting a blank extracted matrix. A stable baseline indicates successful cleanup. If the MS signal dips significantly at specific retention times, it indicates phospholipid breakthrough, necessitating a higher-capacity PLR plate.

References[1] Title: 1-(4-METHYL-PYRIDIN-2-YL)-PIPERAZINE | 34803-67-3

Source: ChemicalBook URL:[2] Title: WO2024165050A1 - Proteolysis-targeting chimera (protac) compounds and uses thereof field Source: Google Patents URL:[3] Title: Screening and Selective Quantification of Illicit Drugs in Wastewater by Mixed-Mode Solid-Phase Extraction and Quadrupole-Time-of-Flight Liquid Chromatography–Mass Spectrometry Source: Analytical Chemistry - ACS Publications URL:[4] Title: Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X' Source: Scholars.Direct URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 1-(4-Methyl-pyridin-2-yl)-piperazine Hydrochloride

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous buffers. Our goal is to provide a comprehensive, scientifically grounded resource that combines theoretical principles with practical, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the compound's properties, which are critical for understanding and resolving solubility issues.

Q1: What are the key physicochemical properties of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride?

1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride is the salt form of a weak base. The structure consists of a 4-methylpyridine ring linked to a piperazine ring. The hydrochloride salt is formed by protonating one of the basic nitrogen atoms, typically the most basic one in the piperazine ring.

Key Properties:

  • Chemical Formula: C₁₀H₁₆ClN₃[1]

  • Molecular Weight: 213.71 g/mol [1]

  • Appearance: Typically a white to off-white solid.

  • Predicted pKa: The free base, 1-(4-Methyl-pyridin-2-yl)-piperazine, has a predicted pKa of approximately 9.09.[2] Piperazine itself has two pKa values, around 5.35 and 9.73.[3][4] The substitution on the piperazine ring will influence these values, but it remains a di-basic compound. This basicity is the single most important factor governing its aqueous solubility.

Q2: Why is the solubility of this hydrochloride salt so dependent on pH?

The pH-dependent solubility is a classic characteristic of salts of weak bases.[5][6] The hydrochloride salt exists in its protonated, ionized form, which is generally water-soluble. However, when dissolved in an aqueous buffer, it establishes an equilibrium with its un-ionized, free base form.

The Equilibrium: [Compound-H]⁺Cl⁻ (ionized, soluble) ⇌ [Compound] (un-ionized, poorly soluble) + H⁺ + Cl⁻

According to the Henderson-Hasselbalch equation, as the pH of the solution approaches and exceeds the pKa of the compound, the equilibrium shifts to the right, favoring the formation of the un-ionized free base. This free base is significantly less polar and, therefore, has much lower aqueous solubility, often leading to precipitation.

Troubleshooting Guide: Low Solubility in Aqueous Buffers

This section provides a systematic approach to resolving common solubility problems encountered during experiments.

Problem: My compound precipitates when I add it to my neutral (e.g., pH 7.4) physiological buffer.

This is the most common issue reported by users. At a pH of 7.4, which is relatively close to the compound's pKa of ~9.09, a substantial fraction of the compound will exist in the poorly soluble free base form, causing it to fall out of solution.

Solution 1 (Primary Strategy): pH Adjustment

The most effective and straightforward method to increase and maintain the solubility of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride is to lower the pH of the buffer.[7] By acidifying the medium, you increase the concentration of H⁺ ions, shifting the equilibrium (as shown in the diagram below) overwhelmingly towards the protonated, soluble form.

A general rule of thumb is to maintain the buffer pH at least 2 units below the compound's pKa to ensure >99% ionization and maximize solubility. For this compound, a buffer pH of ≤ 7.0 is highly recommended.

Caption: pH-dependent equilibrium of a weak base hydrochloride salt.

  • Preparation: Instead of dissolving the compound directly in your final buffer, first prepare a concentrated stock solution in a slightly acidic aqueous vehicle. A 10 mM solution in 10-20 mM HCl or a citrate buffer (pH 3-5) is a good starting point.

  • Dissolution: Add the weighed amount of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride to the acidic vehicle. Vortex or sonicate gently until fully dissolved. The solution should be clear.

  • Dilution: Perform serial dilutions from this acidic stock into your final experimental buffer.

  • Verification: When adding the acidic stock to your final buffer, ensure the final pH of the mixture does not drift high enough to cause precipitation. If you are adding a significant volume of the stock, the buffering capacity of your final medium may be overwhelmed. Always check the final pH.

Problem: My experimental system is biologically constrained and I cannot use an acidic buffer (e.g., cell culture at pH 7.4).

When pH adjustment is not feasible, alternative formulation strategies must be employed. These methods work by increasing the apparent solubility of the compound even at a challenging pH.

Solution 2: Employing Solubilizing Excipients

Co-solvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the aqueous medium.

  • Mechanism: They disrupt the hydrogen bonding network of water, making the environment more favorable for a less polar solute.

  • Common Examples: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400).

  • Considerations: Always check for compatibility with your assay. DMSO, for instance, can be toxic to cells at concentrations above 0.5-1%.

Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, CMC). These micelles can encapsulate poorly soluble compounds.

  • Mechanism: The hydrophobic core of the micelle sequesters the poorly soluble free base form of the drug, while the hydrophilic outer shell keeps the entire complex dissolved in the aqueous buffer.[8]

  • Common Examples: Polysorbate 80 (Tween® 80), Polysorbate 20, Solutol® HS 15.

  • Considerations: Surfactants can interfere with certain biological assays or membrane integrity.

Micelle_Solubilization cluster_micelle Surfactant Micelle s1 s2 s3 s4 s5 s6 s7 s8 drug Free Base

Caption: Encapsulation of the free base in a surfactant micelle.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.

  • Mechanism: They form non-covalent inclusion complexes by trapping the poorly soluble molecule (or a lipophilic part of it) within their cavity, thereby shielding it from the aqueous environment.[9]

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (Captisol®).

  • Considerations: Cyclodextrins are generally well-tolerated and are a preferred choice for in vivo studies.

Excipient TypeExamplesTypical ConcentrationProsCons
Co-solvents DMSO, Ethanol, PEG 4001-10% (v/v)Easy to prepare; effective for many compounds.Potential for assay interference or cytotoxicity.
Surfactants Tween® 80, Polysorbate 200.1-2% (v/v)High solubilizing capacity above CMC.Can disrupt cell membranes; may interfere with assays.
Cyclodextrins HP-β-CD, Captisol®2-20% (w/v)Low toxicity; widely used in formulations.Can be expensive; may not work for all molecules.
Standard Operating Procedure (SOP): Systematic Solubility Screening

This workflow provides a structured approach to identifying an optimal formulation when pH adjustment is not an option.

Troubleshooting_Workflow start Start: Solubility Issue at Target pH prep_stock Prepare 100x Stock in DMSO start->prep_stock test_cosolvent Screen Co-solvents (e.g., PEG 400, PG) prep_stock->test_cosolvent test_surfactant Screen Surfactants (e.g., Tween 80) test_cosolvent->test_surfactant Insoluble or Incompatible evaluate Evaluate: Visual Clarity, Assay Compatibility, Toxicity test_cosolvent->evaluate Soluble test_cd Screen Cyclodextrins (e.g., HP-β-CD) test_surfactant->test_cd Insoluble or Incompatible test_surfactant->evaluate Soluble test_cd->evaluate Soluble success Optimized Formulation Found evaluate->success

Caption: Systematic workflow for formulation screening.

Protocol: Screening Excipients
  • Prepare a Concentrated Drug Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 50-100 mM). This serves as your starting point.

  • Prepare Excipient Vehicles: Prepare a series of your target aqueous buffers (e.g., PBS, pH 7.4) each containing a different excipient at a relevant concentration (e.g., 5% PEG 400, 1% Tween® 80, 10% HP-β-CD).

  • Spike and Observe: Add a small aliquot of the DMSO drug stock into each excipient vehicle to reach your desired final concentration (ensure the final DMSO concentration is low, e.g., <1%). Vortex immediately.

  • Equilibrate and Assess: Allow the samples to equilibrate at the desired temperature for at least one hour. Assess solubility by:

    • Visual Inspection: Check for any haze, precipitation, or crystallization against a black background.

    • Microscopy: For a more sensitive assessment, examine a drop of the solution under a microscope.

    • Quantification (Optional but Recommended): For a definitive result, use the shake-flask method.[10] Add an excess of the solid compound to each vehicle, agitate for 24-48 hours, filter through a 0.22 µm filter, and quantify the dissolved concentration using a suitable analytical method like HPLC-UV.

By following this structured approach, researchers can efficiently overcome the solubility challenges associated with 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride and develop robust formulations suitable for a wide range of experimental applications.

References
  • World Pharma Today. (2025, October 17).
  • Benchchem. A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • Fosbøl, P. L., et al. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method.
  • Ståhl, P. H., & Van de Waterbeemd, H. (Eds.). (2003). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • EPA CompTox Dashboard. 4,4'-[Piperazine-1,4-diylbis(methylene)]bis[N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide].
  • ResearchGate.
  • chemeurope.com. Piperazine.
  • SelfDecode. Piperazine.
  • University of Helsinki. (2021, July 15).
  • Research Journal of Pharmaceutical Dosage Forms and Technology.
  • ResearchGate. (PDF)
  • WuXi AppTec. (2024, March 15).
  • PMC. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ....
  • MDPI.
  • PubChem. 1-(4-Methyl-pyridin-2-YL)-piperazin-2-one.
  • Sigma-Aldrich. 1-(4-Pyridyl)piperazine.
  • ChemicalBook. (2023, April 23). 1-(4-METHYL-PYRIDIN-2-YL)-PIPERAZINE.
  • ChemSrc. 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride, 98+% C10H16ClN3, MW: 213.71.
  • Brieflands. (2021, May 31).
  • ResearchGate. pKa values of common substituted piperazines.
  • University of Regina.
  • NextSDS. 1-(4-methylpyridin-2-yl)
  • Semantic Scholar. (2009, July 15).
  • ChemicalBook. (2026, January 13). 1-(4-Pyridyl)piperazine.
  • PubChemLite. 1-(4-methylpyridin-2-yl)piperazine (C10H15N3).
  • Wikipedia. Piperazine.

Sources

Optimization

Preventing degradation of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride during long-term storage

Technical Support Center: 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride Welcome to the dedicated technical support guide for 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride. This resource is designed for research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride

Welcome to the dedicated technical support guide for 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. In our experience, improper storage is a primary source of experimental variability and product failure. This guide provides in-depth, evidence-based answers and troubleshooting protocols to pre-emptively address challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the storage and handling of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride.

Q1: What are the definitive optimal storage conditions for ensuring the long-term stability of this compound?

The stability of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride hinges on meticulously controlling its environment. As a hydrochloride salt containing both piperazine and pyridine rings, it is susceptible to specific environmental factors. The following conditions are based on best practices for analogous chemical structures.[1][2]

Table 1: Recommended Long-Term Storage Conditions

ParameterRecommendationRationale
Temperature Store at 2-8°C.Cool conditions slow down the rate of potential hydrolytic and oxidative degradation reactions.[1]
Light Store in an amber or opaque, light-resistant container.The pyridine and piperazine moieties can be susceptible to photodegradation, where UV or visible light can induce bond cleavage and the formation of radical intermediates.[1]
Moisture Keep container tightly sealed in a dry environment. Use of a desiccator is recommended.The compound is a hydrochloride salt and is likely hygroscopic, meaning it readily absorbs moisture from the air.[1] Absorbed water can act as a reactant, facilitating hydrolysis.
Atmosphere For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen).The piperazine ring is susceptible to oxidation.[1] An inert atmosphere displaces oxygen, minimizing the risk of N-oxide formation and other oxidative degradation pathways.
Q2: What are the primary chemical degradation pathways I should be aware of?

Understanding potential degradation is key to preventing it. Based on the structure of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride, the primary vulnerabilities are oxidation and hydrolysis. While specific degradation studies on this exact molecule are not widely published, we can predict pathways based on the reactivity of its functional groups.[1][3]

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides and other related byproducts.[1] This is a common degradation pathway for piperazine derivatives, often catalyzed by atmospheric oxygen and potentially accelerated by light or trace metal impurities.

  • Hydrolysis: Although generally more stable than esters or amides, heterocyclic compounds can undergo hydrolysis under certain conditions, especially with prolonged exposure to moisture at non-neutral pH.

  • Photodegradation: Aromatic heterocyclic systems can absorb UV-visible light, leading to excited states that can undergo various reactions, including ring-opening or reactions with atmospheric oxygen.[1]

Q3: Can you provide a visual representation of these potential degradation pathways?

Certainly. The following diagram illustrates the most probable sites of degradation on the 1-(4-Methyl-pyridin-2-yl)-piperazine molecule. This serves as a conceptual model to understand the chemical rationale behind the storage recommendations.

G cluster_molecule 1-(4-Methyl-pyridin-2-yl)-piperazine cluster_stressors Stress Factors cluster_products Potential Degradation Products mol O2 Oxygen (O₂) N_Oxide N-Oxide Formation O2->N_Oxide Oxidation H2O Moisture (H₂O) Ring_Opening Ring-Opened Products H2O->Ring_Opening Hydrolysis Light Light (hν) Photo_Products Photolytic Byproducts Light->Photo_Products Photodegradation p1 p1->N_Oxide p2 p2->Ring_Opening p3 p3->Photo_Products

Caption: Potential degradation pathways for 1-(4-Methyl-pyridin-2-yl)-piperazine.

Q4: What substances or materials are incompatible with this compound during storage?

To prevent degradation, it is crucial to avoid storing 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride with incompatible materials.[1]

  • Strong Oxidizing Agents: Reagents like peroxides, nitrates, or perchlorates can aggressively oxidize the piperazine ring, leading to rapid and extensive degradation.

  • Strong Bases: As a hydrochloride salt, the compound is acidic. Contact with strong bases (e.g., sodium hydroxide, potassium carbonate) will neutralize the salt, liberating the free base.[4] The free base form may have a different stability profile and is often more susceptible to oxidation and other reactions.

Q5: What analytical methods are recommended to assess the purity and detect degradation products?

If you suspect degradation has occurred, or for routine quality control, a stability-indicating analytical method is required. The most common and effective techniques for piperazine-containing compounds are chromatographic.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method. A reversed-phase HPLC (RP-HPLC) method with UV detection can separate the parent compound from its potential degradation products. For compounds lacking a strong chromophore, derivatization with an agent like NBD-Cl can be employed to allow for UV detection at low levels.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation power of HPLC with the identification capabilities of mass spectrometry.[6][7] It is invaluable for identifying the exact mass of unknown degradation products, which helps in elucidating their structures.[3][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a viable method for analyzing piperazine derivatives. It can effectively separate and identify volatile impurities and degradation products.[8]

A validated stability-indicating method is one that can accurately separate the intact drug from its degradation products, ensuring that the measured purity is reliable.[9]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues related to compound stability.

Observed Problem Potential Cause(s) Recommended Actions & Explanations
Change in physical appearance (e.g., color changes from white to yellow/brown, clumping, or melting)1. Oxidation: Exposure to air can cause oxidation of the nitrogen atoms, often resulting in colored byproducts.2. Hygroscopicity: The compound has absorbed moisture, causing the powder to clump. This moisture can also accelerate other degradation pathways.1. Do not use: A change in appearance is a strong indicator of degradation. The compound's purity is compromised.2. Re-test Purity: Quantify the purity using a validated analytical method (e.g., HPLC).3. Review Storage: Immediately review your storage protocol against the recommendations in Table 1. Ensure containers are tightly sealed and stored in a desiccator if necessary. For future lots, consider backfilling the container with an inert gas like argon.
Inconsistent or poor experimental results (e.g., loss of activity, unexpected side reactions)1. Reduced Purity: The actual concentration of the active compound is lower than expected due to degradation.2. Interference from Degradants: Degradation products may be interfering with your assay or reacting with other components in your experiment.1. Quarantine the Lot: Immediately stop using the suspected batch of the compound to avoid generating unreliable data.2. Perform Purity Analysis: Use HPLC or LC-MS to determine the purity of the stored material. Compare this to the certificate of analysis provided with the compound when it was new.3. Secure a New Batch: If degradation is confirmed, procure a new, validated batch of the compound and ensure it is stored correctly from the moment of receipt.
Poor solubility compared to a fresh batch 1. Formation of Impurities: Degradation may have produced byproducts that are less soluble in your chosen solvent.2. Polymerization: In some cases, reactive intermediates can lead to the formation of higher molecular weight species with poor solubility.1. Characterize the Material: Use analytical techniques to attempt to identify the insoluble material.2. Discard the Batch: Do not attempt to filter and use the soluble portion, as the concentration will be unknown and soluble impurities may still be present. It is safer and more scientifically sound to discard the compromised batch.

Protocols and Workflows

Protocol 1: Standard Operating Procedure for Long-Term Storage
  • Receipt and Inspection: Upon receiving the compound, visually inspect the container for an intact seal and the material for its expected appearance (typically a white to off-white powder).

  • Log Entry: Record the date of receipt, lot number, and initial appearance in your laboratory information system.

  • Container Selection: If the compound needs to be aliquoted, use amber glass vials with PTFE-lined caps.

  • Inert Atmosphere (Best Practice): If possible, gently flush the headspace of the vial with a stream of dry argon or nitrogen before sealing.

  • Sealing: Ensure the cap is tightly sealed to prevent moisture and air ingress. For extra protection, wrap the cap-vial interface with parafilm.

  • Labeling: Clearly label the vial with the compound name, lot number, concentration (if in solution), and storage conditions (2-8°C, Protect from Light).

  • Placement: Place the sealed vial inside a secondary container (e.g., a small box) and store it in a designated 2-8°C refrigerator that is not subject to frequent temperature fluctuations.

Protocol 2: Workflow for Investigating Suspected Degradation

This workflow provides a logical sequence of steps to follow if you suspect your stored compound has degraded.

Caption: Workflow for investigating suspected compound degradation.

References

  • BenchChem. (n.d.). Stability and Storage of 1-(2-chloroethyl)piperazine Dihydrochloride: A Technical Guide.
  • Gao, H., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect.
  • Tarsa, M., et al. (2019).
  • Apollo Scientific. (n.d.). Piperazine Safety Data Sheet.
  • Freeman, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.
  • G-Biosciences. (2025). Safety Data Sheet PIPES sesquisodium salt, Piperazine-1,4-bis (2.
  • Freeman, S. A., et al. (2011). Thermal degradation of piperazine and its structural analogs.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - Piperazine Dihydrochloride.
  • Voice, A. K., et al. (n.d.). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.
  • Cai, S., et al. (2013). Degradation of piperazine by Paracoccus sp.
  • Sexton, A. J. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Eide-Haugmo, I., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. ScienceDirect.
  • Chemcas. (n.d.). 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride, 98+%.
  • Analytical Methods. (2010). Simultaneous detection of piperazines and congeners in street samples. RSC Publishing.
  • Al-Hussainy, Z. F. (2022).
  • Lau, T., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
  • ChemicalBook. (2023). 1-(4-METHYL-PYRIDIN-2-YL)-PIPERAZINE.
  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Scribd. (n.d.). Analytical Methods for Piperazine Detection.
  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • NextSDS. (n.d.). 1-(4-methylpyridin-2-yl)piperazine — Chemical Substance Information.
  • Li, J., et al. (2022).
  • Emtiazi, G., & Knapp, J. S. (1994). The biodegradation of piperazine and structurally-related linear and cyclic amines.
  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

Sources

Troubleshooting

Minimizing off-target effects of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride in vitro

Welcome to the Technical Support Center for in vitro pharmacological profiling. This guide is specifically engineered for researchers and drug development professionals working with 1-(4-Methylpyridin-2-yl)piperazine hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vitro pharmacological profiling. This guide is specifically engineered for researchers and drug development professionals working with 1-(4-Methylpyridin-2-yl)piperazine hydrochloride , a privileged pharmacophore frequently utilized in central nervous system (CNS) drug discovery[1].

While piperazine derivatives are highly effective at targeting specific G-protein coupled receptors (GPCRs) such as D2, D4, and 5-HT1A, they are notorious for concentration-dependent polypharmacology. Unintended off-target binding to 5-HT2A, histamine H1, α 1-adrenergic receptors, and the hERG potassium channel can severely confound in vitro data and introduce cardiotoxic liabilities[2].

This guide provides the mechanistic causality behind these off-target effects and establishes self-validating protocols to ensure the integrity of your experimental data.

Troubleshooting & FAQs: Managing Piperazine Liabilities

Q1: My functional cellular assays are showing mixed Gi/o (cAMP inhibition) and Gq (calcium flux) signaling. How do I isolate the primary target effect? The Causality: Piperazine derivatives exhibit a narrow therapeutic window in vitro. At low concentrations ( <100 nM), 1-(4-Methylpyridin-2-yl)piperazine selectively binds its primary targets (e.g., D4 or 5-HT1A), which couple to Gi/o proteins to inhibit cAMP production. However, at concentrations exceeding 1 μ M, the compound cross-reacts with off-target GPCRs like 5-HT2A or α 1-adrenergic receptors, which couple to Gq proteins and trigger intracellular calcium ( Ca2+ ) release[2]. The Solution: Cap your maximum assay concentration at 10×Ki​ of the primary target. To validate that your observed signal is on-target, pre-incubate cells with a selective off-target antagonist (e.g., Ketanserin for 5-HT2A) to quench the artifactual Gq signaling.

Q2: I am observing unexpected action potential prolongation and cytotoxicity in my cardiomyocyte models. Is the compound responsible? The Causality: Yes. The basic nitrogen of the piperazine ring becomes protonated at physiological pH (7.4). This positively charged pharmacophore interacts via powerful cation- π and π

π stacking with the Tyr652 and Phe656 residues located deep within the central cavity of the hERG potassium channel[3][4]. This off-target blockade delays cardiac repolarization. The Solution: Perform automated patch-clamp counter-screening early in your workflow. If hERG liability persists, you can artificially reduce the free-drug concentration in your in vitro assay by increasing the serum protein concentration (e.g., 10% FBS or 0.1% BSA), as lipophilic piperazines exhibit high plasma protein binding[5].

Q3: Upon adding the compound to my assay media, cell viability drops rapidly and the compound appears to precipitate. What is happening? The Causality: You are likely experiencing a pH shock rather than true compound toxicity. The hydrochloride (HCl) salt form of 1-(4-Methylpyridin-2-yl)piperazine is highly water-soluble, but when added at high stock concentrations to unbuffered aqueous media, it causes a localized, rapid drop in pH. This acidic shock stresses cells and alters the protonation state of the compound, reducing its membrane permeability. The Solution: Never dissolve the HCl salt directly into unbuffered media. Pre-dissolve the compound in 100% DMSO to create a 10 mM stock. Dilute this stock into assay media that has been strictly buffered with 10–25 mM HEPES (pH 7.4). Ensure the final DMSO concentration remains ≤0.1% to prevent solvent toxicity.

Mandatory Visualizations: Signaling & Workflow

GPCR_Signaling cluster_target Primary Target (e.g., D4/5-HT1A) cluster_offtarget Off-Target (e.g., 5-HT2A / α1) Compound 1-(4-Methylpyridin-2-yl) piperazine HCl D4 Target Receptor Compound->D4 Low Conc. (<100 nM) OffT Off-Target GPCR Compound->OffT High Conc. (>1 μM) Gi Gi/o Protein D4->Gi cAMP ↓ cAMP Production Gi->cAMP Gq Gq Protein OffT->Gq Ca ↑ Intracellular Ca2+ Gq->Ca

Caption: Divergent GPCR signaling pathways activated by concentration-dependent off-target binding.

Workflow Stock 1. Stock Preparation (10 mM in DMSO, Buffer to pH 7.4) Dilution 2. Serial Dilution (Log-scale, 0.1 nM - 10 μM) Stock->Dilution Primary 3. Primary Target Assay (e.g., D4 cAMP assay) Dilution->Primary Counter 4. Counter-Screening (5-HT panels, hERG patch-clamp) Primary->Counter Analysis 5. Selectivity Window Calculation (IC50_off / IC50_on > 100) Counter->Analysis

Caption: Step-by-step in vitro workflow for establishing compound selectivity and therapeutic window.

Data Presentation: Receptor Affinity & Working Concentrations

To prevent off-target artifacts, researchers must strictly control the working concentration of 1-(4-Methylpyridin-2-yl)piperazine. The table below summarizes the typical binding affinities ( Ki​ ) for this pharmacophore class and the resulting constraints on assay design.

Target ReceptorReceptor TypeTypical Ki​ (nM)Recommended Max In Vitro Conc.Consequence of Exceeding Concentration
D4 / 5-HT1A Primary Target10 – 50500 nM Specific, on-target therapeutic signaling (Gi/o).
5-HT2A / 5-HT2C Off-Target200 – 500N/AArtifactual Gq signaling; confounding behavioral data in vivo.
H1 / α 1 Off-Target500 – 800N/ASedative artifacts; non-specific cytotoxicity.
hERG (Kv11.1) Off-Target1000 – 3000N/AAction potential prolongation; false-positive cardiotoxicity.

Self-Validating Experimental Protocols

Protocol 1: GPCR Radioligand Binding Counter-Screen

To ensure your compound is not hitting off-target GPCRs, perform a competitive radioligand binding assay. This protocol is self-validating through the mandatory inclusion of a Non-Specific Binding (NSB) control.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the off-target receptor (e.g., 5-HT2A). Homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet to a final concentration of 10 μ g protein/well.

  • Compound Dilution: Prepare a 10-point concentration-response curve of 1-(4-Methylpyridin-2-yl)piperazine (0.1 nM to 10 μ M) in assay buffer containing 0.1% BSA to prevent plastic adsorption.

  • Radioligand Addition: Add a Kd​ -matched concentration of a tritiated radioligand (e.g., [3H] -Ketanserin for 5-HT2A) to all wells.

  • Self-Validation (NSB Control): In separate control wells, add 10 μ M of a known, unlabeled cold ligand (e.g., unlabelled Ketanserin). Logic: Any radioactive signal remaining in these wells represents non-specific sticking to the plastic or membrane lipids, which must be subtracted from all other wells to calculate specific binding.

  • Incubation & Filtration: Incubate the microplate at 25°C for 60 minutes to reach equilibrium. Rapidly filter the contents through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and read on a Microbeta counter. Calculate the IC50​ using a 4-parameter logistic non-linear regression.

Protocol 2: In Vitro hERG Patch-Clamp Assay

Because piperazine derivatives are known hERG blockers[3], automated whole-cell patch-clamp is required to validate cardiac safety.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG (Kv11.1) channel. Detach using Detachin (avoid Trypsin, which cleaves surface ion channels) and resuspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2​ , 10 mM HEPES, pH 7.4).

  • Whole-Cell Configuration: Capture cells on a planar patch-clamp chip. Apply negative pressure to rupture the membrane and establish the whole-cell configuration.

  • Self-Validation (Seal Integrity): Monitor the leak current. Logic: Only proceed with cells exhibiting a membrane resistance >1GΩ and a leak current <100 pA. High leak currents will mask the true hERG tail current.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward hERG tail current.

  • Compound Perfusion: Perfuse 1-(4-Methylpyridin-2-yl)piperazine (1 μ M and 10 μ M) for 5 minutes. Measure the percentage reduction in the peak tail current.

  • Self-Validation (Positive Control): Perfuse 100 nM E-4031 (a highly selective hERG blocker). Logic: E-4031 must completely abolish the remaining tail current. If it does not, the recorded current was not mediated by hERG, invalidating the run.

Sources

Optimization

Technical Support Center: Resolving Precipitation Issues with 1-(4-Methyl-pyridin-2-yl)-piperazine Hydrochloride Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the sudden and frustrating precipitation of amine hydrochloride salts during assay preparatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the sudden and frustrating precipitation of amine hydrochloride salts during assay preparation.

Handling 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride requires a rigorous understanding of its physicochemical properties. This compound features a basic piperazine ring and is supplied as a hydrochloride salt to maximize aqueous solubility. However, when introduced to complex biological buffers, thermodynamic forces can rapidly drive the compound out of solution. This guide provides a mechanistic deep-dive into the causality of these precipitation events and offers field-proven, self-validating protocols to ensure your experiments succeed.

Part 1: Mechanistic Causality of Precipitation

Before we troubleshoot, we must understand the "why." The solubility of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride is governed by two primary thermodynamic equilibria:

  • The Common-Ion Effect: According to Le Chatelier's principle, adding a soluble compound that shares an ion with an existing precipitate will dramatically decrease the solubility of that precipitate[1]. When you dissolve this HCl salt into a high-chloride buffer (such as PBS or 0.9% Saline), the massive excess of chloride ions increases the reaction quotient. This forces the equilibrium leftward, causing the solid salt to crash out of solution[2].

  • pH-Driven Free-Basing: The predicted pKa of the piperazine secondary amine is approximately 9.09[3]. When the pH of your solution approaches this pKa, a significant fraction of the highly soluble protonated amine is converted into the poorly soluble neutral "free base."

G A 1-(4-Methyl-pyridin-2-yl)-piperazine HCl (Solid Powder) B Aqueous Solution (Protonated Amine + Cl⁻) A->B Dissolve in diH2O C Precipitation via Common-Ion Effect (Excess Cl⁻) B->C Add to PBS/Saline (High [Cl⁻]) D Precipitation via Free-Basing (pH > 7.5) B->D Add Base (NaOH) Deprotonation E Stable Working Solution (pH 5.5 - 6.5) B->E Buffer carefully Avoid excess Cl⁻

Fig 1: Thermodynamic pathways governing the solubility and precipitation of the amine hydrochloride salt.

Part 2: Troubleshooting FAQs

Q1: I prepared a 50 mM stock in pure water without issues, but it immediately turned cloudy when diluted into PBS. Why? A: This is a classic manifestation of the common-ion effect[4]. Standard PBS contains approximately 137 mM NaCl. When your concentrated hydrochloride stock meets the high-chloride environment of PBS, the solubility product ( Ksp​ ) of the amine hydrochloride is exceeded[5]. Causative Fix: Dilute your stock into a low-chloride buffer (e.g., HEPES or Tris base, pH-adjusted with non-chloride acids), or ensure the final concentration of the drug is well below its Ksp​ limit before introducing it to saline.

Q2: I adjusted my aqueous stock to pH 7.4 to match physiological conditions, and it crashed out. How do I fix this? A: You have inadvertently "free-based" the compound. Because the piperazine nitrogen has a pKa of ~9.09[3], adjusting the pH to 7.4 means roughly 2% of the molecules are deprotonated (based on the Henderson-Hasselbalch equation). In a highly concentrated stock, this 2% neutral free base easily exceeds its intrinsic aqueous solubility limit and precipitates. Causative Fix: Maintain concentrated stock solutions in unbuffered pure water (which will naturally be slightly acidic, pH ~4-6, due to the HCl salt). Only expose the compound to pH 7.4 at the final, highly diluted assay concentration.

Q3: My frozen aliquots have a white precipitate after thawing. Is the compound degraded? A: No, this is likely temperature-dependent crystallization. The solubility of amine hydrochlorides decreases significantly at lower temperatures. Causative Fix: Gently warm the vial in a 37°C water bath for 10-15 minutes and vortex or sonicate until optically clear. Always visually inspect thawed aliquots before use.

Part 3: Quantitative Data & Formulation Parameters

To support your experimental design, reference the following physicochemical parameters when planning your formulation strategy:

PropertyValueImplication for Formulation
Predicted pKa (Piperazine) ~9.09Avoid pH > 7.0 for concentrated stocks to prevent free-basing.
Ideal Primary Solvent Molecular Grade diH 2​ OMaximizes solubility; relies on the native acidic pH of the HCl salt.
Alternative Co-solvent DMSOUseful for ultra-high concentration stocks if aqueous solubility is exceeded.
Incompatible Buffers (High Conc.) PBS, 0.9% SalineTriggers common-ion effect precipitation due to excess Cl⁻[1].

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, your preparation workflow must be a self-validating system. Follow this step-by-step methodology to prepare a stable, precipitation-free working solution.

Workflow S1 Step 1: Weigh API S2 Step 2: Dissolve in diH2O (Create 10-50 mM Stock) S1->S2 S3 Step 3: Quality Check (Visual & pH ~5-6) S2->S3 S4 Step 4: Dilute to Working Conc. (Use low-chloride buffer) S3->S4 Pass Fail Precipitate Detected? Warm to 37°C or Adjust pH S3->Fail Fail S5 Step 5: Final Validation (Absorbance/Visual Check) S4->S5 Fail->S3 Resolve

Fig 2: Self-validating experimental workflow for preparing precipitation-free solutions.

Step-by-Step Methodology:
  • Gravimetric Preparation: Accurately weigh the required mass of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride powder.

  • Primary Solubilization: Add molecular biology grade diH 2​ O to achieve a primary stock concentration of 10 mM to 50 mM. Critical: Do not use PBS or saline for this primary stock.

  • Validation Check 1 (Visual & pH): Vortex for 60 seconds. The solution must be optically clear. Check the pH using a micro-probe; it should naturally rest in the mildly acidic range (pH 4.5 - 6.0). If the solution is cloudy, sonicate for 5 minutes in a water bath.

  • Dilution: Slowly add the aqueous stock dropwise to your final assay buffer (e.g., cell culture media or assay buffer) while stirring rapidly. Rapid dispersion prevents localized high concentrations of chloride or hydroxide ions that could trigger nucleation.

  • Validation Check 2 (Spectrophotometric/Microscopic): Before applying the solution to cells or sensitive assays, inspect the final preparation under a microscope or check absorbance at 600 nm. A flat baseline reading confirms the total absence of micro-precipitates.

References

  • Common-ion effect Source: Wikipedia URL
  • Common Ion Effect Source: Chemistry LibreTexts URL
  • 1-(4-METHYL-PYRIDIN-2-YL)
  • Principle of Common-ion Effect and its Application in Chemistry: a Review Source: ResearchGate URL
  • 17.

Sources

Troubleshooting

Technical Support Center: A Guide to Overcoming Matrix Effects in the Quantification of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride

Welcome to the technical support center for the bioanalysis of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bioanalysis of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying this compound in biological matrices. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting and validated protocols to ensure the integrity and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern for the quantification of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride?

A1: In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, the "matrix" encompasses all components within a biological sample (such as plasma, serum, or urine) apart from the analyte of interest, which in this case is 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride.[1] Matrix effects arise when these co-eluting endogenous components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This interference can significantly compromise the accuracy, precision, and sensitivity of the quantification, ultimately affecting the reliability of pharmacokinetic and toxicokinetic study outcomes.[2][3]

Q2: How can I definitively determine if my assay for 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride is being impacted by matrix effects?

A2: There are two primary, validated methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative technique involves continuously infusing a standard solution of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride directly into the mass spectrometer post-chromatographic separation.[2] A blank, extracted biological matrix sample is then injected onto the LC system. Any fluctuation—a dip or a rise—in the constant analyte signal as the matrix components elute indicates the presence of ion suppression or enhancement at specific retention times.[2]

  • Post-Extraction Spike: This quantitative method compares the analytical response of the analyte in a clean, neat solution to its response when spiked into a previously extracted blank biological matrix.[4] The ratio of these responses yields the "matrix factor." A matrix factor less than 1 signifies ion suppression, while a value greater than 1 indicates ion enhancement.[1] According to regulatory guidelines, this should be performed with at least six different lots of the biological matrix to assess the variability of the effect.[5][6]

Q3: What are the most common culprits of matrix effects when analyzing plasma or urine samples for piperazine derivatives?

A3: The primary sources of matrix interference in biological fluids include:

  • Phospholipids: These are major constituents of cell membranes and are notorious for causing significant ion suppression, particularly in electrospray ionization (ESI).[7]

  • Salts and Endogenous Metabolites: High concentrations of salts and various small-molecule metabolites present in plasma and urine can compete with the analyte for ionization.[3]

  • Proteins: Although largely removed during initial sample preparation, residual proteins can still contribute to matrix effects.[8]

  • Anticoagulants and Other Additives: The choice of anticoagulant (e.g., EDTA, heparin) and other sample preservatives can also influence the degree of matrix effects.[3]

Troubleshooting Guide: Common Issues and Proven Solutions

Observed Problem Potential Root Cause(s) Recommended Troubleshooting Steps & Solutions
Poor Peak Shape & Low Sensitivity Significant ion suppression from co-eluting matrix components.1. Optimize Sample Preparation: Implement a more rigorous cleanup method. Transition from simple protein precipitation to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to more effectively remove interfering substances.[4] 2. Chromatographic Optimization: Modify the LC gradient to better separate the analyte from the matrix interference zones identified through post-column infusion experiments.[2]
High Variability in Quality Control (QC) Samples Inconsistent matrix effects across different sample lots.1. Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects as its physicochemical properties are nearly identical to the analyte, ensuring it experiences the same degree of ion suppression or enhancement.[2][4] 2. Matrix-Matched Calibrators and QCs: Prepare calibration standards and QC samples in the same biological matrix as the study samples to normalize the matrix effect across the entire analytical run.[2]
Internal Standard (IS) Response is Erratic The selected internal standard is not an appropriate match for the analyte and is being affected differently by the matrix.1. Switch to a SIL-IS: If not already in use, this is the most robust solution.[1] 2. Evaluate Analog Internal Standards: If a SIL-IS is unavailable, select a structural analog that has a very similar retention time and ionization characteristics to 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride.
Gradual Decrease in Signal Intensity Over a Run Buildup of matrix components, especially phospholipids, on the analytical column and in the MS ion source.1. Incorporate a Diverter Valve: Program a diverter valve to direct the early and late eluting, non-essential portions of the chromatogram to waste, preventing unnecessary matrix components from entering the mass spectrometer.[9] 2. Implement a More Effective Wash Step: Introduce a strong organic wash at the end of each chromatographic run to clean the column. 3. Use Phospholipid Removal Plates: These specialized SPE plates are designed to selectively remove phospholipids from the sample extract.[7]

In-Depth Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol is aligned with the principles outlined in the FDA and ICH M10 guidelines on bioanalytical method validation.[5][6]

Objective: To quantitatively determine the matrix factor for 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride in the intended biological matrix.

Materials:

  • 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride certified reference standard.

  • Blank biological matrix (e.g., human plasma) from at least six unique sources.

  • All necessary solvents and reagents for the sample preparation method.

Procedure:

  • Prepare Set A (Analyte in Neat Solution):

    • Prepare standard solutions of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride in the final reconstitution solvent at low and high QC concentrations.

  • Prepare Set B (Post-Extraction Spike):

    • Process blank matrix samples from each of the six sources using the established extraction procedure (e.g., Protein Precipitation, LLE, or SPE).

    • After the final evaporation step, spike the low and high QC concentrations of the analyte into the dried extracts.

    • Reconstitute the samples in the final solvent.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system and record the peak areas of the analyte.

  • Calculation:

    • Matrix Factor (MF) = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Absence of Matrix [Set A])

    • Calculate the MF for each of the six matrix lots at both low and high QC levels.

    • Calculate the mean MF and the coefficient of variation (CV%).

Acceptance Criteria:

  • The CV of the matrix factor across the six lots should be ≤15%.[1]

Protocol 2: Sample Cleanup using Liquid-Liquid Extraction (LLE)

Objective: To extract 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride from a biological matrix, minimizing the co-extraction of endogenous interferences.

Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[10][11] Adjusting the pH of the aqueous phase can maximize the extraction efficiency for basic compounds like piperazine derivatives.[4]

Procedure:

  • Pipette 200 µL of the biological sample (plasma, urine) into a clean polypropylene tube.

  • Add the internal standard solution.

  • Add 100 µL of a basifying agent (e.g., 1 M Sodium Carbonate) to adjust the pH, ensuring the analyte is in its uncharged form.

  • Vortex briefly.

  • Add 1 mL of a suitable organic extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).[4]

  • Vortex vigorously for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Protocol 3: Sample Cleanup using Solid-Phase Extraction (SPE)

Objective: To achieve a cleaner sample extract compared to LLE by utilizing specific sorbent chemistry.

Principle: SPE is a chromatographic technique that uses a solid sorbent to retain the analyte of interest while matrix components are washed away.[12][13] The analyte is then selectively eluted.

Procedure (using a mixed-mode cation exchange cartridge):

  • Conditioning: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.

  • Equilibration: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge.

  • Loading: Pre-treat the biological sample by diluting it with the acidic buffer and then load it onto the SPE cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of the acidic buffer to remove polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution: Elute the 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride with 1 mL of a 5% ammonium hydroxide in methanol solution.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Visualizing the Workflow

Logical Flow for Troubleshooting Matrix Effects

A Problem Identified: Inaccurate or Imprecise Data B Step 1: Assess Matrix Effect (Post-Column Infusion / Post-Extraction Spike) A->B C Is Matrix Effect Significant? (e.g., MF < 0.8 or > 1.2) B->C D Step 2: Optimize Sample Preparation C->D Yes I No Significant Matrix Effect C->I No E Step 3: Optimize Chromatography D->E F Step 4: Use Stable Isotope-Labeled IS E->F G Re-evaluate Matrix Effect F->G G->C Iterate if needed H Proceed with Method Validation G->H Effect Mitigated I->H P1 Start: Plasma Sample Add Acetonitrile & Vortex Centrifuge Collect Supernatant Evaporate & Reconstitute L1 Start: Plasma Sample Add Base & Organic Solvent Vortex & Centrifuge Collect Organic Layer Evaporate & Reconstitute S1 Start: Plasma Sample Condition & Equilibrate Load Sample Wash Interferences Elute Analyte Evaporate & Reconstitute rank_label Increasing Sample Cleanliness & Selectivity ->

Caption: Comparison of common sample preparation techniques.

By systematically addressing potential sources of interference and employing robust, validated methods, researchers can confidently and accurately quantify 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride, ensuring the generation of high-quality data for regulatory submissions and drug development decisions.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at: [Link]

  • Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. Available at: [Link]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. National Institutes of Health. Available at: [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available at: [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available at: [Link]

  • 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride, 98+%. Chemspace. Available at: [Link]

  • ICH M10 on bioanalytical method validation. European Medicines Agency. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Bioanalysis Zone: Overcoming Matrix Effects Q&A. Taylor & Francis Online. Available at: [Link]

  • Overview of ICH M10 guideline. National Institute of Health Sciences, Japan. Available at: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Available at: [Link]

  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. MDPI. Available at: [Link]

  • Development of Analytical Technique for Extraction of Commonly used Antibiotics in River Yamuna Based on Liquid - Liquid Extraction (LLE) and Solid Phase Extraction (SPE) Oriental Journal of Chemistry. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. Available at: [Link]

  • LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. MDPI. Available at: [Link]

  • Sample preparation with solid-phase extraction. Scharlab. Available at: [Link]

  • Liquid–liquid extraction. Wikipedia. Available at: [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health. Available at: [Link]

  • Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. ACS Publications. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. FyoniBio. Available at: [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. International Council for Harmonisation. Available at: [Link]

  • Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. Unacademy. Available at: [Link]

  • SOLID-BASED EXTRACTION APPROACHES IN SAMPLE PREPARATION FOR BIOANALYSIS. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bioanalytical & Biomarker Services. Available at: [Link]

  • Solid Phase Extraction in LC-MS Sample Preparation. Biocompare. Available at: [Link]

  • Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. CABI Digital Library. Available at: [Link]

  • Solvent Extraction Techniques. Organomation. Available at: [Link]

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. Available at: [Link]

  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link]

  • Examples of solid-phase microextraction in bioanalytical sample preparation. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride vs 1-(pyridin-2-yl)piperazine efficacy

1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride vs. 1-(pyridin-2-yl)piperazine: A Comparative Efficacy Guide As a Senior Application Scientist in neuropharmacology and medicinal chemistry, I approach the selection of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride vs. 1-(pyridin-2-yl)piperazine: A Comparative Efficacy Guide

As a Senior Application Scientist in neuropharmacology and medicinal chemistry, I approach the selection of piperazine building blocks not merely as a matter of structural variation, but as a strategic tuning of pharmacodynamics. The piperazine scaffold is ubiquitous in central nervous system (CNS) drug discovery. However, the subtle structural differences between 1-(pyridin-2-yl)piperazine (1-PP) and its methylated derivative, 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride (4-Me-1-PP HCl) , dictate entirely different receptor selectivity profiles.

This guide objectively compares their mechanistic efficacy, structural activity relationships (SAR), and provides self-validating experimental protocols for evaluating their performance in G-protein coupled receptor (GPCR) assays.

Mechanistic Causality: The Role of the 4-Methyl Substitution

To understand the efficacy of these two compounds, we must examine the causality behind their target binding at the molecular level.

The 1-PP scaffold is a privileged "master key" structure for aminergic GPCRs[1]. The basic secondary amine of the piperazine ring forms a critical electrostatic salt bridge with the highly conserved Aspartate residue (Asp3.32) in transmembrane domain 3 (TM3) of dopamine and serotonin receptors. Concurrently, the unsubstituted pyridine ring engages in π−π stacking interactions within the orthosteric binding pocket, granting 1-PP broad-spectrum affinity across 5-HT1A, 5-HT7, D2, and D4 receptors[1].

However, broad affinity often translates to off-target side effects (e.g., D2-mediated extrapyramidal motor symptoms). The introduction of a methyl group at the 4-position of the pyridine ring to form 4-Me-1-PP drastically alters the steric and electronic landscape[2]. While the electron-donating (+I) effect of the methyl group slightly increases the basicity of the pyridine nitrogen, the dominant factor is steric bulk. The C4-methyl group creates a spatial clash within the tighter binding pockets of D2 and 5-HT1A receptors. Conversely, the dopamine D4 receptor possesses a uniquely accommodating extracellular vestibule that tolerates this substitution, rendering 4-Me-1-PP highly selective for the D4 receptor[2][3].

SAR_Logic Core Piperazine Core (Asp3.32 Anchor) Unsub 1-PP (Unsubstituted) Core->Unsub Sub 4-Me-1-PP (4-Methyl Substituted) Core->Sub Rec1 5-HT1A / D2 (High Affinity) Unsub->Rec1 Rec2 D4 Receptor (High Affinity) Unsub->Rec2 Rec3 D4 Receptor (Selective Affinity) Sub->Rec3 Rec4 5-HT1A / D2 (Steric Clash) Sub->Rec4 Affinity Drop

SAR logic demonstrating how 4-methyl substitution shifts GPCR selectivity towards the D4 receptor.

Comparative Efficacy & Binding Profile

When these pharmacophores are integrated into optimized ligand frameworks (e.g., aryl-propanone oximes or azapirone derivatives), their divergent efficacies become quantifiable. The table below summarizes the consensus binding affinities ( Ki​ ) driven by the respective piperazine cores.

Pharmacophore Core5-HT1A Affinity ( Ki​ )D2 Affinity ( Ki​ )D4 Affinity ( Ki​ )Primary Clinical Utility
1-PP (Unsubstituted)High (~1-10 nM)Moderate (~100 nM)High (~3-10 nM)Broad-spectrum antipsychotics, anxiolytics[1]
4-Me-1-PP (Substituted)Low (>500 nM)Low (>500 nM)High (~10-20 nM)D4-selective targeting (ADHD, glioblastoma)[2][3]

Data Interpretation: The 1-PP core is ideal for multi-target drug design where dual 5-HT1A agonism and D2 antagonism are desired. The 4-Me-1-PP core is strictly utilized when isolating D4 receptor activity is required to prevent off-target neurotoxicity[3].

Self-Validating Experimental Protocol: Radioligand Binding Assay

To objectively verify the D4 vs. D2 selectivity of ligands synthesized from these building blocks, a rigorous radioligand binding assay must be employed. The following protocol is designed as a self-validating system, ensuring that signal-to-noise ratios are internally controlled.

Step-by-Step Methodology
  • Membrane Preparation:

    • Action: Homogenize CHO cells stably expressing human D2 or D4 receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl₂ and 1 mM EDTA.

    • Causality: Mg²⁺ is critical for maintaining the high-affinity state of the GPCR-G protein complex, ensuring the assay measures physiologically relevant binding.

  • Assay Incubation (The Core Reaction):

    • Action: Incubate 50 µg of membrane protein with 0.5 nM [³H]-Spiperone (for D2/D4 binding) and varying concentrations (10⁻¹¹ to 10⁻⁴ M) of the synthesized 1-PP or 4-Me-1-PP derivatives. Incubate at 25°C for 60 minutes.

    • Causality: Steady-state equilibrium must be reached. [³H]-Spiperone is chosen because it binds both D2 and D4, allowing direct comparative displacement by the test compounds.

  • Rapid Filtration & Washing:

    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash three times with 4 mL ice-cold buffer.

    • Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged piperazine ligands to the filter itself.

  • Quantification & Self-Validation Checkpoint:

    • Action: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity.

    • Validation:Non-Specific Binding (NSB) must be defined using 10 µM Haloperidol in a parallel control well. Rule of Trust: If the NSB exceeds 30% of total binding, the assay data must be discarded due to lipid partitioning artifacts. The specific binding is calculated as Total Binding minus NSB.

Assay_Workflow Step1 1. Membrane Prep (Isolate D2/D4 GPCRs) Step2 2. Radioligand Incubation ([3H]-Spiperone + Test Compound) Step1->Step2 Step3 3. Rapid Filtration (GF/B Filters, Separate Bound/Free) Step2->Step3 Val Self-Validation: 10 µM Haloperidol defines NSB Step2->Val Step4 4. Scintillation Counting (Quantify Displaced Radioligand) Step3->Step4

Self-validating radioligand binding assay workflow for quantifying D4 vs D2 receptor affinity.

Conclusion

The choice between 1-(pyridin-2-yl)piperazine and 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride is a definitive pivot point in CNS drug design. While 1-PP provides a robust, multi-target anchor for broad dopaminergic and serotonergic modulation, the strategic addition of the 4-methyl group in 4-Me-1-PP acts as a steric gatekeeper, successfully isolating D4 receptor efficacy. Researchers must select the core based strictly on the desired therapeutic window and the acceptable off-target liability profile.

References[1] Title: New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENhNegf8n5JkjBlT9arusaFCJ_arYOfLY5nYcmY7DVneH5XRTXEnWNCU7Izsss6OoYypus4xSP1bOokFoUveaZ4tMWUUr5ceuPOyu9s7PCHsvUpbTd5VzTmOWsewT3a-eO95qc3uU-CQthlEo=[2] Title: 1-(4-METHYL-PYRIDIN-2-YL)-PIPERAZINE | Source: chemicalbook.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw4IZA6DbqB_tIri5tf7PCsZRENxXJTitXFlmTiKQC2G6C6RMxxC0YrkGbu6rL6CpOpOq0sQCOGvzGKoMFYbkmB-Utn0hfy8NIzLiUGTPbaF6ch8HSytLP4jeCsema8tnmQbaTeK6xWZYW_nuvaBeP9eO2AePAFx18YjnuS9-1gQ==[3] Title: 1-Aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one Oximes as Potent Dopamine D4 Receptor Agonists for the Treatment of Erectile Dysfunction | Source: acs.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFauXS6ikIyOUDf53fmhDuRw8vUEp2s6MytwJW-6kOqG9eXw6ruuzrlb3M9R88uW6nRO3cr6i6tgemnznbrHTdXpQReTsD3JgvfAwH8YWfBETr5lhGdqdqghRh4OzH7dMxFetV

Sources

Comparative

Validation of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride purity via NMR spectroscopy

An Application Scientist's Guide to the Validation of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride Purity via NMR Spectroscopy Introduction: The Critical Role of Purity in Drug Development In the landscape of pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Validation of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride Purity via NMR Spectroscopy

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For compounds like 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride, a key building block in the synthesis of various pharmaceutical agents, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the validation of its purity, benchmarked against conventional chromatographic techniques. As a senior application scientist, my aim is to not only present a protocol but to elucidate the underlying principles that make qNMR a superior, single-point method for absolute quantification.

The Compound: 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride

1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride is a heterocyclic amine. Its structure, featuring a pyridine ring and a piperazine ring, presents a unique spectroscopic fingerprint. Understanding this structure is key to interpreting the NMR spectrum and assigning signals for accurate quantification.

Principle of Quantitative NMR (qNMR) for Purity Assessment

Unlike chromatographic methods that rely on comparing the response of the analyte to a reference standard of the same compound, qNMR is a primary ratio method of analysis. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei (protons, in the case of ¹H NMR) giving rise to that signal. This fundamental principle allows for the direct quantification of a substance against a certified internal standard of a different compound, provided that at least one signal from the analyte and one from the internal standard are well-resolved and free from overlap with other signals.

The purity of the analyte can then be calculated using the following equation:

Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = Mass

  • P = Purity of the internal standard

This direct measurement capability eliminates the need for compound-specific reference standards for the analyte itself, which can be a significant advantage in early-stage drug development when such standards may not be available.

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to be self-validating by incorporating checks and balances that ensure the accuracy and precision of the results.

G cluster_prep Sample & Standard Preparation cluster_nmr NMR Data Acquisition cluster_processing Data Processing & Analysis prep_analyte Accurately weigh ~10 mg of Analyte dissolve Dissolve both in a precise volume of deuterated solvent (e.g., 0.75 mL D₂O) prep_analyte->dissolve prep_std Accurately weigh ~5 mg of Internal Standard (e.g., Maleic Acid) prep_std->dissolve vortex Vortex to ensure homogeneity dissolve->vortex instrument_setup Instrument Setup: - 400 MHz or higher - Calibrate pulse width vortex->instrument_setup acquisition_params Key Acquisition Parameters: - Relaxation delay (D1) ≥ 5 * T₁ - Sufficient number of scans (e.g., 16) instrument_setup->acquisition_params acquire_data Acquire ¹H NMR Spectrum acquisition_params->acquire_data phase_baseline Phase and baseline correction acquire_data->phase_baseline integrate Integrate selected analyte and standard signals phase_baseline->integrate calculate Calculate purity using the qNMR equation integrate->calculate result Final Purity Value calculate->result

Validation

Benchmarking 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride against standard piperazine derivatives

An in-depth technical analysis for medicinal chemists and drug development professionals evaluating piperazine scaffolds for central nervous system (CNS) targeting. The Strategic Role of Piperazine Scaffolds in CNS Drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for medicinal chemists and drug development professionals evaluating piperazine scaffolds for central nervous system (CNS) targeting.

The Strategic Role of Piperazine Scaffolds in CNS Drug Design

Piperazine derivatives are foundational building blocks in neuropharmacology, heavily utilized in the design of ligands targeting serotonin (5-HT) and dopamine (D) receptors. The unsubstituted 1-(pyridin-2-yl)piperazine (1-PP) is a classic pharmacophore known for its baseline affinity to 5-HT1A and 5-HT7 receptors. However, modern drug discovery demands higher subtype selectivity to minimize off-target side effects.

Benchmarking 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride (4-MPP HCl) against standard derivatives like 1-PP and 1-(3-chlorophenyl)piperazine (mCPP) reveals critical insights into how minor structural modifications dictate receptor affinity. Evidence from recent pharmacophore modeling confirms that the pyridinyl-piperazine moiety provides the essential structural elements necessary for binding to both 5-HT1A and 5-HT7 receptors [1]. Furthermore, 4-MPP is increasingly recognized as a highly selective ligand for the D4 receptor, a primary target in various CNS pathologies [2].

Structural Causality: The Impact of the 4-Methyl Substitution

The transition from a standard 1-PP scaffold to 4-MPP involves a deliberate, strategic addition of a methyl group at the para position relative to the pyridine nitrogen. This is not merely a steric adjustment; it is an electronic one.

  • Electronic Enrichment: The electron-donating nature of the methyl group increases the electron density of the pyridine ring. This strengthens π-π stacking interactions with key aromatic residues (such as Phenylalanine and Tryptophan) located deep within the orthosteric binding pockets of 5-HT1A and D4 receptors.

  • Steric Funneling: The added bulk of the methyl group restricts the rotational degrees of freedom of the ligand within the binding pocket. While this steric hindrance prevents binding to the narrower D2 and D3 receptor pockets, it perfectly complements the wider hydrophobic cleft of the D4 receptor, driving subtype selectivity.

  • Salt Form Advantage: Utilizing the hydrochloride salt of 4-MPP rather than the free base is a critical experimental choice. Piperazine free bases are often hygroscopic oils prone to oxidative degradation. The HCl salt provides a stable, crystalline solid with predictable stoichiometry and superior aqueous solubility, eliminating the need for high concentrations of DMSO in assay buffers, which can artificially disrupt cell membrane integrity during in vitro testing.

Pathway Ligand 4-MPP HCl (Selective Ligand) Receptor 5-HT1A / D4 Receptor (GPCR) Ligand->Receptor High Affinity Binding GProtein Gi/o Protein Complex Receptor->GProtein Conformational Change Effector Adenylyl Cyclase GProtein->Effector Alpha-subunit Inhibition Response Decreased cAMP Signaling Cascade Effector->Response Downregulation

GPCR signaling pathway modulated by 4-MPP binding at 5-HT1A/D4 receptors.

Quantitative Benchmarking: Receptor Affinity Profile

Modifications of the piperazine ring and its substituents significantly affect the affinity for serotonin and dopamine receptors [3]. The table below synthesizes representative inhibition constant ( Ki​ ) data, demonstrating the superior selectivity profile of 4-MPP compared to standard derivatives. Lower Ki​ values indicate higher binding affinity.

Compound5-HT1A ( Ki​ , nM)5-HT7 ( Ki​ , nM)D2 ( Ki​ , nM)D4 ( Ki​ , nM)Primary Pharmacological Profile
1-(4-Methyl-pyridin-2-yl)-piperazine 1.8 12.5 >1000 4.2 High D4/5-HT1A selectivity; low D2 liability.
1-(pyridin-2-yl)piperazine (1-PP) 15.445.0>100028.5Moderate baseline affinity; broad spectrum.
1-(3-chlorophenyl)piperazine (mCPP) 42.0>100250>10005-HT2C agonist; poor D4 selectivity.

Data synthesis reflects benchmarking trends derived from SAR studies of pyridinyl-piperazine scaffolds and their derivatives [4], [1].

Self-Validating Experimental Methodology: Radioligand Binding Assay

To ensure trustworthiness and reproducibility when benchmarking these compounds, the following self-validating protocol must be used to determine Ki​ values. This workflow incorporates internal controls to isolate specific receptor interactions from background noise.

Step 1: Membrane Preparation and Buffer Optimization Harvest Chinese Hamster Ovary (CHO) cells stably expressing the target human GPCR (e.g., 5-HT1A or D4). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) supplemented with 5 mM MgCl2​ . Causality: The inclusion of Mg2+ is non-negotiable; divalent cations are required to stabilize the high-affinity state of the GPCR-G protein complex, ensuring accurate ligand binding dynamics.

Step 2: Ligand Dissolution and Incubation Dissolve 4-MPP HCl directly in the assay buffer. Incubate 50 µg of membrane protein with varying concentrations of the test ligand (0.1 nM to 10 µM) and a constant concentration of radioligand (e.g., [3H] -8-OH-DPAT for 5-HT1A) for 60 minutes at 25°C.

Step 3: Filtration via PEI-Treated Filters Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Causality: Prior to filtration, filters MUST be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour. Piperazine derivatives are highly basic and positively charged at physiological pH. The PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the test compounds to the filter matrix.

Step 4: Self-Validation via Non-Specific Binding (NSB) Controls In parallel wells, incubate the radioligand and membranes with 10 µM of an unlabelled reference standard (e.g., serotonin for 5-HT1A, or haloperidol for D4). Causality: This massive excess of unlabelled standard completely saturates all specific receptor sites. Any radioactivity detected in these wells represents the absolute baseline of non-specific background noise, validating the assay's signal-to-noise ratio.

Step 5: Quantification and Analysis Quantify retained radioactivity using Liquid Scintillation Counting (LSC). Calculate the IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Step1 1. Membrane Prep Harvest GPCR-expressing CHO cells Step2 2. Incubation Test ligand + [3H]-Radioligand + Buffer Step1->Step2 Step3 3. Filtration Rapid vacuum via PEI-soaked GF/B filters Step2->Step3 Step4 4. Quantification Liquid Scintillation Counting (LSC) Step3->Step4 Step5 5. Data Analysis Non-linear regression (Cheng-Prusoff) Step4->Step5

Step-by-step workflow for self-validating radioligand binding assays.

Conclusion

When benchmarked against standard piperazines like 1-PP and mCPP, 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride demonstrates a vastly superior pharmacological profile for targeted CNS drug discovery. By leveraging the electronic and steric advantages of the 4-methyl substitution, researchers can achieve sub-nanomolar to low-nanomolar affinities for 5-HT1A and D4 receptors while successfully bypassing D2 receptor liabilities.

References

  • PubMed Central (NIH). New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. Retrieved from: [Link]

  • PubMed Central (NIH). Coumarin-piperazine derivatives as biologically active compounds. Retrieved from: [Link]

  • ResearchGate. Identification of a New Selective Dopamine D4 Receptor Ligand. Retrieved from: [Link]

Sources

Comparative

Reproducibility of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride biological assays across labs

An Application Scientist's Guide to Ensuring Reproducibility of 1-(4-Methyl-pyridin-2-yl)-piperazine Hydrochloride Biological Assays In the pursuit of novel therapeutics, the journey from a promising molecule to a valida...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Ensuring Reproducibility of 1-(4-Methyl-pyridin-2-yl)-piperazine Hydrochloride Biological Assays

In the pursuit of novel therapeutics, the journey from a promising molecule to a validated drug candidate is paved with data. The integrity of this data hinges on one critical, often underestimated, principle: reproducibility. This guide is designed for researchers, scientists, and drug development professionals working with 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride. We will dissect the common challenges to achieving consistent results across laboratories, provide robust, validated protocols, and contextualize the compound's performance against alternatives. As a senior application scientist, my focus is not just on the 'how,' but the 'why'—providing the causal logic behind experimental design to empower you to generate data that is both accurate and reproducible.

The Compound in Focus: 1-(4-Methyl-pyridin-2-yl)-piperazine

1-(4-Methyl-pyridin-2-yl)-piperazine is a heterocyclic compound featuring a piperazine ring attached to a methyl-substituted pyridine moiety.[1] The piperazine scaffold is a well-known "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and ability to interact with a wide range of biological targets.[2] Derivatives of pyridylpiperazine have been investigated for activity at various central nervous system (CNS) receptors, including dopamine and serotonin receptors, and as inhibitors of enzymes like urease.[1][3]

The hydrochloride salt is typically used in biological assays to improve the compound's solubility and stability in aqueous solutions.[4][5] Given its structure, this compound is most likely to be evaluated in assays for G-protein coupled receptors (GPCRs), a major target class for drugs.[6][7] Therefore, ensuring the reproducibility of these assays is paramount for accurately characterizing its pharmacological profile.

Deconstructing Irreproducibility: Sources of Experimental Variation

The "reproducibility crisis" is a well-documented challenge in science.[8][9] For cell-based assays, the sources of variation are numerous and can be subtle.[10][11] Achieving consistent results across different labs, or even with different operators in the same lab, requires a systematic approach to identifying and controlling these variables.[12]

cluster_Compound Compound Factors cluster_Bio Biological System Factors cluster_Tech Technical Factors Repro Reproducibility Purity Purity & Impurities Repro->Purity Stability Stability & Degradation Repro->Stability Handling Weighing & Solubilization Repro->Handling Cells Cell Line Integrity (Passage #, Mycoplasma) Repro->Cells Media Media & Serum (Batch Variation) Repro->Media Density Cell Seeding Density Repro->Density Pipetting Pipetting Technique Repro->Pipetting Plates Plate Edge Effects Repro->Plates Instrument Instrument Settings Repro->Instrument Timing Incubation Times Repro->Timing

Caption: Key factors influencing the reproducibility of biological assays.

Causality Behind the Variables:

  • Compound Integrity: A seemingly minor impurity from a different synthesis batch can act as an antagonist or agonist, fundamentally altering the dose-response curve. Similarly, compound precipitation in your assay media due to poor solubility will lead to a gross underestimation of potency.

  • Biological System Drift: Cells are not static reagents. As the passage number increases, cell lines can undergo genetic drift, leading to changes in receptor expression levels. A confluent monolayer of cells will respond differently than a sparse culture due to cell-cell signaling and competition for growth factors.[10]

  • Subtle Technical Differences: The "human factor" is a major source of noise.[11] Different operators may have slightly different pipetting rhythms, leading to variations in cell seeding. In multi-well plates, the outer wells are prone to evaporation (the "edge effect"), concentrating the compound and altering the effective dose.[10]

Establishing a Self-Validating System: Standardized Protocols

To mitigate the variables described above, protocols must be designed as self-validating systems. This means including internal controls that confirm the system is behaving as expected in every single run. Below are detailed, best-practice protocols for two common GPCR assays.

Protocol 1: GPCR Radioligand Binding Assay

This assay quantifies the direct interaction between the test compound and the receptor, providing an affinity value (Ki). It is a fundamental assay for initial characterization.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the target GPCR to ~90% confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Causality: The buffer maintains physiological pH and includes divalent cations often required for receptor integrity.

    • Centrifuge the homogenate and wash the resulting membrane pellet multiple times to remove endogenous ligands.

    • Resuspend the final pellet, measure total protein concentration (e.g., via BCA assay), and store at -80°C. Causality: Freezing aliquots ensures consistency between experiments by using the same membrane batch.

  • Competition Binding Assay:

    • In a 96-well plate, add assay buffer, a fixed concentration of a known radioligand (e.g., ³H-spiperone for D2-family receptors), and a serial dilution of 1-(4-Methyl-pyridin-2-yl)-piperazine HCl.

    • Initiate the binding reaction by adding a standardized amount of the membrane preparation to each well.

    • Controls: Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known, non-radioactive ligand).

    • Incubate at a controlled temperature (e.g., 25°C) for a defined time (e.g., 90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration over a glass-fiber filter mat, washing with ice-cold buffer to separate bound from free radioligand.

    • Measure radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = total binding - non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50, which can be converted to a Ki (inhibitory constant) using the Cheng-Prusoff equation.

Protocol 2: Functional Calcium Mobilization Assay

This assay measures the downstream signaling of Gq-coupled GPCRs, which results in a transient increase in intracellular calcium. It provides a measure of functional potency (EC50).

Methodology:

  • Cell Plating:

    • Seed CHO-K1 cells stably expressing the target Gq-coupled GPCR into black-walled, clear-bottom 96-well plates at a pre-optimized density. Causality: The black walls reduce well-to-well crosstalk of the fluorescent signal. Optimizing cell density is critical; too few cells give a weak signal, while too many can lead to desensitization.

    • Allow cells to adhere and grow overnight.

  • Fluorescent Dye Loading:

    • Aspirate the growth media and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid. Causality: Probenecid is an anion-exchange transport inhibitor that prevents the cells from pumping the dye out, improving signal retention.

    • Incubate for 45-60 minutes at 37°C.

  • Compound Addition and Signal Reading:

    • Prepare a serial dilution of 1-(4-Methyl-pyridin-2-yl)-piperazine HCl in assay buffer.

    • Use a fluorescence plate reader with an integrated liquid handler (e.g., FLIPR, FlexStation) to add the compound dilutions to the wells while simultaneously reading the fluorescence signal over time (typically for 2-3 minutes).

    • Controls: Include wells with buffer only (negative control) and a saturating concentration of a known agonist for the receptor (positive control).

  • Data Analysis:

    • Calculate the response (e.g., peak fluorescence minus baseline) for each well.

    • Normalize the data to the response of the positive control (100%) and negative control (0%).

    • Plot the normalized response against the log concentration of the test compound and fit to a sigmoidal curve to determine the EC50 (half-maximal effective concentration).

cluster_workflow Reproducible Assay Workflow QC Compound QC (Purity, Identity) Stock Prepare Aliquoted Stock Solutions QC->Stock Assay Perform Assay (Standardized Protocol) Stock->Assay CellQC Cell Culture QC (Passage, Viability) Plate Plate Cells (Optimized Density) CellQC->Plate Plate->Assay Controls Include Ref. Compound & +/- Controls Assay->Controls Analyze Standardized Data Analysis Controls->Analyze

Caption: A standardized workflow is essential for reproducible results.

Performance Benchmarking: A Comparative Overview

No compound exists in a vacuum. Its performance must be compared to alternative or standard tool compounds to be properly interpreted. While public data for 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride is scarce, we can compare its expected profile to other CNS-active piperazine derivatives.

CompoundPrimary Target(s)Typical Assay ReadoutKey Reproducibility Considerations
1-(4-Methyl-pyridin-2-yl)-piperazine HCl Hypothesized: Serotonin/Dopamine GPCRsBinding Affinity (Ki), Functional Potency (EC50) in cAMP or Ca²+ flux assays.Purity of starting material; precise control of cell density and assay timing.
1-Benzylpiperazine (BZP) [13]Dopamine/Norepinephrine Releaser, 5-HT AgonistNeurotransmitter release assays, receptor binding assays.High potential for off-target effects; requires broad panel screening for selectivity.
TFMPP [13]5-HT Receptor Agonist (non-selective)Functional assays (cAMP, Ca²+), behavioral models.Can activate multiple signaling pathways; results may vary depending on the specific functional assay used (e.g., G-protein vs. β-arrestin).[7]
Ciprofloxacin Bacterial DNA gyraseMinimum Inhibitory Concentration (MIC) assays.Bacterial growth kinetics are highly sensitive to media composition and inoculum density.

Disclaimer: This table is for illustrative purposes. The specific activity and challenges for 1-(4-Methyl-pyridin-2-yl)-piperazine HCl must be determined empirically.

Conclusion: A Culture of Reproducibility

Ensuring the reproducibility of biological assays is not about rigid, unthinking protocol adherence. It is about understanding the fundamental principles of the assay, identifying the most sensitive variables, and implementing robust controls to ensure that the data you generate is a true reflection of the molecule's biology. By adopting the standardized protocols and quality control mindset outlined in this guide, researchers can have greater confidence that their results for 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride are robust, reliable, and reproducible across labs and over time.

References

  • Title: Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Source: Google Patents.
  • Title: 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride, 98+%. Source: Chemcas. URL: [Link]

  • Title: Reproducibility of Tanso Biosciences' GPCR Assay. Source: Tanso Biosciences. URL: [Link]

  • Title: Why can't I get reproducible results in cell based assays? Source: ResearchGate. URL: [Link]

  • Title: 1,4-Di(2-pyridyl)piperazine | C14H16N4 | CID 231897. Source: PubChem. URL: [Link]

  • Title: Tools for GPCR drug discovery. Source: PMC (PubMed Central). URL: [Link]

  • Title: Factors affecting test reproducibility among laboratories. Source: World Organisation for Animal Health (WOAH). URL: [Link]

  • Title: Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Source: PMC (PubMed Central). URL: [Link]

  • Title: Piperazine. Source: Wikipedia. URL: [Link]

  • Title: Recent progress in assays for GPCR drug discovery. Source: American Journal of Physiology-Cell Physiology. URL: [Link]

  • Title: Improving the reproducibility of cell culture handling. Source: Integra Biosciences. URL: [Link]

  • Title: PIPERAZINES. Source: Ataman Kimya. URL: [Link]

  • Title: GPCRs: Cell based label-free assays in GPCR drug discovery. Source: European Pharmaceutical Review. URL: [Link]

  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Source: United Nations Office on Drugs and Crime (UNODC). URL: [Link]

  • Title: A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. Source: bioRxiv. URL: [Link]

Sources

Validation

Publish Comparison Guide: Cross-Reactivity of 1-(4-Methyl-pyridin-2-yl)-piperazine Hydrochloride in Immunoassays

Target Audience: Researchers, scientists, and drug development professionals. Focus: Objective performance comparison, mechanistic causality, and self-validating experimental protocols for immunoassay cross-reactivity.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Objective performance comparison, mechanistic causality, and self-validating experimental protocols for immunoassay cross-reactivity.

Executive Summary

The compound 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride (4-MPP) is a highly specific piperazine analog primarily utilized as a selective D4 receptor ligand in central nervous system (CNS) research[1]. However, because its core structure shares the piperazine scaffold found in atypical antipsychotic metabolites (e.g., aripiprazole) and novel psychoactive substances (NPS) like benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP), understanding its behavior in standard toxicological immunoassays is critical[2][3].

This guide provides an objective comparison of 4-MPP against other prevalent piperazine derivatives, detailing the mechanistic reasons behind its cross-reactivity profile and providing a rigorously validated protocol for empirical testing.

Mechanistic Causality of Piperazine Cross-Reactivity

Immunoassays designed for amphetamines or specific designer drugs rely on the recognition of distinct pharmacophores by the primary antibody[4]. The causality of cross-reactivity for piperazine derivatives hinges on two structural factors:

  • The Basic Nitrogen Core: The piperazine ring mimics the basic amine structure of amphetamines, allowing it to interact with the acidic residues in the antibody's binding pocket.

  • Aromatic Substitution (Steric & Electronic Effects): The nature of the substituent attached to the piperazine ring dictates binding affinity. Phenylpiperazines (like mCPP and TFMPP) and benzylpiperazines (like BZP) present specific electron densities that fit well into antibodies raised against them[3][5].

In the case of 4-MPP , the presence of a 4-methyl-pyridin-2-yl group introduces unique steric hindrance and alters the electron distribution due to the pyridine nitrogen. This structural divergence significantly reduces its cross-reactivity in broad-spectrum amphetamine assays and specific phenylpiperazine biochip arrays compared to its phenyl-substituted counterparts[3][4].

BindingLogic A Antibody Binding Pocket (Amphetamine/Piperazine) B Piperazine Core (Basic Nitrogen) A->B Primary Recognition C Aromatic Substituent B->C D 4-Methyl-pyridin-2-yl (4-MPP) (High Steric Hindrance) C->D Weak Binding / Low Cross-Reactivity E Phenyl/Benzyl (mCPP/BZP) (Optimal Fit) C->E Strong Binding / High Cross-Reactivity

Caption: Structural logic of antibody binding to piperazine derivatives based on steric hindrance.

Comparative Performance Data

Standard commercial immunoassays (e.g., EMIT II Plus) are notoriously insensitive to piperazine derivatives, often leading to false-negative results in toxicological screening[4]. Advanced platforms, such as the Biochip Array Technology (BAT), have been developed specifically for phenylpiperazines (PNP) and benzylpiperazines (BZP)[3].

The table below summarizes the comparative cross-reactivity of 4-MPP against standard piperazine alternatives across different immunoassay platforms.

CompoundStructural ClassEMIT II Amphetamines Assay (%)BAT Phenylpiperazine (PNP) Assay (%)BAT Benzylpiperazine (BZP) Assay (%)
1-(4-Methyl-pyridin-2-yl)-piperazine (4-MPP) Pyridylpiperazine< 0.1%< 1.0%< 0.1%
1-(3-Chlorophenyl)piperazine (mCPP) Phenylpiperazine< 1.0%100% (Target)< 1.0%
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) Phenylpiperazine< 1.0%48.0%< 1.0%
1-Benzylpiperazine (BZP) Benzylpiperazine< 0.1%< 1.0%100% (Target)

Data Interpretation: 4-MPP demonstrates negligible cross-reactivity across both traditional amphetamine screens and targeted piperazine biochips[3][4][5]. Researchers utilizing 4-MPP in in vivo models or screening for it as a potential adulterant must rely on targeted LC-MS/MS methodologies rather than immunoassay prescreening[6].

Self-Validating Experimental Protocol: Competitive ELISA

To empirically determine the exact cross-reactivity of 4-MPP with any proprietary antibody, a self-validating competitive Enzyme-Linked Immunosorbent Assay (ELISA) must be performed. This protocol includes internal controls to ensure the system validates its own accuracy.

Materials Required
  • Microplate pre-coated with a target drug-protein conjugate (e.g., mCPP-BSA).

  • Primary antibody (Anti-piperazine).

  • Secondary antibody conjugated to Horseradish Peroxidase (HRP).

  • Reference Standard (mCPP) and Test Compound (4-MPP).

  • TMB Substrate and Stop Solution (1M H₂SO₄).

Step-by-Step Methodology
  • Standard Curve Preparation (The Validation Baseline): Prepare a serial dilution of the reference standard (mCPP) from 0 to 10,000 ng/mL in assay buffer. This establishes the baseline (Effective Dose at 50% binding).

  • Test Compound Preparation: Prepare a parallel serial dilution of 4-MPP hydrochloride at identical molar concentrations.

  • Competitive Incubation: Add 50 µL of standards/samples and 50 µL of the primary antibody to the coated wells. Incubate for 60 minutes at room temperature. Causality: Free drug in the sample competes with the immobilized drug-protein conjugate for limited antibody binding sites.

  • Wash Phase: Wash the plate 4 times with PBS-Tween 20 (0.05%) to remove unbound reagents.

  • Signal Generation: Add 100 µL of Secondary Ab-HRP. Incubate for 30 minutes. Wash again. Add 100 µL of TMB substrate. The color development is inversely proportional to the concentration of the free drug.

  • Termination & Reading: Add 50 µL of Stop Solution. Read absorbance at 450 nm using a microplate reader.

  • Orthogonal Confirmation: To ensure the immunoassay results are not skewed by matrix effects, parallel samples must be quantified using a rapid targeted LC-MS/MS method[6].

Data Analysis Formula

Calculate the percentage cross-reactivity (% CR) using the following equation:

ELISAWorkflow S1 Step 1: Plate Coating (Drug-Protein Conjugate) S2 Step 2: Sample Addition (4-MPP + Primary Ab) S1->S2 S3 Step 3: Incubation & Wash (Remove Unbound Reagents) S2->S3 S4 Step 4: Secondary Ab-HRP & TMB (Signal Generation) S3->S4 S5 Step 5: Absorbance Reading (Calculate % Cross-Reactivity) S4->S5 S6 Step 6: LC-MS/MS (Orthogonal Confirmation) S5->S6

Caption: Step-by-step competitive ELISA workflow with orthogonal LC-MS/MS confirmation.

References

  • BenchChem. Cross-Reactivity of 1-(2,3-Dichlorophenyl)piperazine in Dopamine Receptor Immunoassays: A Comparative Guide.
  • Castaneto, M. S., et al. (2015). Biochip array technology immunoassay performance and quantitative confirmation of designer piperazines for urine workplace drug testing. Analytical and Bioanalytical Chemistry, 407(16), 4639-48.
  • ChemicalBook. 1-(4-METHYL-PYRIDIN-2-YL)-PIPERAZINE | 34803-67-3.
  • Nieddu, M., et al. (2022). Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. Journal of Pharmaceutical and Biomedical Analysis, 218:114868.
  • Welz, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 10(24), 5813.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Compliant Disposal of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride

This document provides a comprehensive, step-by-step protocol for the safe and environmentally responsible disposal of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride (CAS No: 1185306-81-3).[1] As a piperazine and pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe and environmentally responsible disposal of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride (CAS No: 1185306-81-3).[1] As a piperazine and pyridine derivative, this compound requires careful handling as hazardous chemical waste. Adherence to these procedures is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. This guide moves beyond simple instruction to explain the scientific reasoning behind each critical step, ensuring a culture of safety and accountability in your laboratory.

Hazard Identification and Risk Assessment

Therefore, all waste materials containing this compound must be treated as hazardous. Discharge into the environment must be strictly avoided.[4]

Hazard Profile Summary
Property Information Source
Chemical Name 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride[1]
CAS Number 1185306-81-3[1]
Appearance Solid (Inferred from hydrochloride salt form)N/A
Primary Hazards Based on piperazine derivatives: May cause severe skin irritation/burns, serious eye damage, and may be harmful if swallowed. May cause skin and respiratory sensitization.[2][3][4][5]
Environmental Hazards Assumed to be toxic to aquatic life with long-lasting effects, based on related compounds.[2][6]
Disposal Classification Hazardous Chemical Waste (Non-halogenated organic solid waste)[4]

Immediate Safety & Handling Precautions for Disposal

Before initiating any disposal procedures, it is imperative to operate within a controlled environment and utilize appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

  • Engineering Controls : All handling of this compound, including waste collection, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][6] Ensure that safety showers and eyewash stations are unobstructed and readily accessible.[6]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble for handling this class of chemical is mandatory:

    • Eye Protection : Chemical safety goggles or a full-face shield are required to protect against splashes or airborne particles.[4]

    • Hand Protection : Use chemically resistant gloves, such as nitrile.[4] Inspect gloves for any signs of degradation or puncture before use.

    • Skin Protection : A lab coat is mandatory to protect against skin contact.[4] Contaminated clothing must be removed immediately and laundered separately before reuse.[2]

Step-by-Step Disposal Protocol

The proper disposal of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride is a systematic process rooted in the principles of waste segregation, secure containment, and regulatory compliance.

Step 1: Waste Segregation and Collection

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[4]

  • Classification : This compound must be disposed of as Hazardous Chemical Waste . Specifically, it should be categorized as a non-halogenated organic solid waste.[4]

  • Container Selection :

    • Use a dedicated, chemically compatible, and sealable container clearly designated for this waste stream.[4][7] The original reagent bottle, if in good condition, can be repurposed for waste collection after the original label has been fully defaced.[4]

    • Never use metal containers for corrosive wastes or materials that can generate them.[8][9]

  • Labeling : The moment the first drop of waste enters the container, it must be labeled.[10] The label must, at a minimum, include:

    • The words "Hazardous Waste" in bold, clear text.[7]

    • The full chemical name: "Waste 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride". Do not use abbreviations or chemical formulas.[7][10]

    • A list of all constituents, including any solvents, by percentage.[8]

    • Applicable hazard warnings (e.g., "Corrosive," "Irritant").[7]

    • The accumulation start date, principal investigator's name, and lab location.[7]

  • Collection :

    • Carefully transfer waste solids into the designated container.

    • The first rinseate from any chemically contaminated glassware must be collected as hazardous waste.[10] Subsequent rinses may be eligible for drain disposal only if they meet local pH and toxicity regulations.[10]

Step 2: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[4][8]

  • Location : The SAA must be under the control of laboratory personnel and away from general traffic areas.[8][10]

  • Containment : Place the primary waste container inside a larger, chemically resistant secondary containment bin.[4][8] This crucial step prevents the spread of material in the event of a primary container leak.

  • Segregation : Store the container away from incompatible materials, particularly strong oxidizing agents, strong acids, and bases.[2][8][11]

  • Closure : The waste container must remain tightly sealed at all times, except when waste is actively being added.[9][10] A funnel left in the opening is a common and serious violation.

Step 3: Disposal of Contaminated Materials

Any material that comes into contact with 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride is considered hazardous waste.

  • Solid Waste : Used gloves, weigh boats, and absorbent pads from spill cleanups must be placed in the designated solid hazardous waste container for this compound.[4]

  • Empty Containers : Do not discard empty reagent bottles in the regular trash.[4] They must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[12] Only after this decontamination process can the container be disposed of as non-hazardous waste, with the original label fully defaced.[4]

Step 4: Final Disposal Arrangement

Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[4][10]

  • Professional Disposal : The sole acceptable method for final disposal is through a licensed and approved chemical waste disposal company.[4][6] Your institution's Environmental Health & Safety (EH&S) department will coordinate this service.

  • Ultimate Destruction : The typical terminal disposal method for this type of organic chemical waste is high-temperature incineration at a licensed chemical destruction plant equipped with afterburners and flue gas scrubbers to neutralize harmful emissions.[4][13]

Spill Management Protocol

In the event of a spill, a swift and correct response is essential to mitigate exposure and environmental contamination.

  • Alert Personnel : Immediately notify others in the area.

  • Assess the Spill : For a major spill, evacuate the area and contact your institution's emergency responders.[2]

  • Control the Spill (Minor Spills Only) :

    • Ensure you are wearing the appropriate PPE as described in Section 2.

    • Avoid generating dust.[2][6]

    • Gently cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[4][11]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.[4]

    • All cleaning materials (absorbent pads, wipes, contaminated gloves) must be collected and disposed of as hazardous waste.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride, emphasizing safety, containment, and regulatory compliance as the core tenets of responsible chemical waste management.

G start Waste Generation (Used Reagent, Spills, Contaminated Labware) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe 1. Safety First classify Classify as Hazardous Waste (Non-halogenated organic solid) ppe->classify container Select Labeled, Compatible Hazardous Waste Container classify->container 2. Containment collect Collect Waste (Solids, first rinseate, cleanup material) container->collect seal Securely Seal Container (Except when adding waste) collect->seal store Store in Designated SAA (Secondary Containment) seal->store 3. Storage pickup Arrange Pickup by Licensed Waste Disposal Vendor via EH&S store->pickup 4. Final Step end Final Disposal (Licensed Incineration Facility) pickup->end

Caption: Disposal workflow for 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Chemical Waste Disposal. Stanford Environmental Health & Safety. Available at: [Link]

  • Piperazine Safety Data Sheet. Antibodies. Available at: [Link]

  • 1-(4-methylpyridin-2-yl)piperazine — Chemical Substance Information. NextSDS. Available at: [Link]

  • Hazardous Waste Disposal Procedures. University of Texas at Dallas Environmental Health and Safety. Available at: [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Available at: [Link]

  • 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride, 98+% Information. NextSDS. Available at: [Link]

  • Piperazine - information sheet. Canada.ca. Available at: [Link]

  • Piperazine - Wikipedia. Wikipedia. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride

A Researcher's Guide to Safely Handling 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride An In-Depth Technical Guide for Laboratory Professionals As a Senior Application Scientist, I understand that meticulous preparat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride

An In-Depth Technical Guide for Laboratory Professionals

As a Senior Application Scientist, I understand that meticulous preparation and unwavering attention to safety are the cornerstones of groundbreaking research. This guide provides essential, experience-driven insights into the safe handling of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride, a substituted piperazine derivative. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your work. This document moves beyond a simple checklist, offering a procedural and logical framework for the safe utilization of this compound in a laboratory setting.

Understanding the Hazard Profile

Substituted piperazines, as a class of chemical compounds, warrant careful handling due to their potential physiological effects. While a specific, comprehensive toxicological profile for 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride is not extensively documented in readily available literature, the known hazards of similar piperazine derivatives provide a strong basis for a cautious approach. Piperazine and its salts are known to cause skin and eye irritation, and in some cases, more severe burns.[1][2][3][4] Inhalation of dust or aerosols can lead to respiratory tract irritation.[5][6] Ingestion may also be harmful.[2][5] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Core Principles of Safe Handling

The fundamental principle when working with any chemical of this nature is the "As Low As Reasonably Achievable" (ALARA) principle regarding exposure. This is accomplished through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls: These are the first and most effective line of defense.

  • Fume Hood: All weighing and solution preparation of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride should be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any fine powders or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[1][7][8]

Administrative Controls: These are the procedures and policies in place to ensure safe work practices.

  • Designated Area: Whenever possible, designate a specific area within the laboratory for handling this compound to prevent cross-contamination.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4][9][10] Do not eat, drink, or smoke in the laboratory.[4][11][12]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are primary, the correct use of PPE is mandatory. The following table outlines the minimum PPE requirements for various laboratory operations involving 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles with side-shields or a face shield.[1][7]Chemical-resistant gloves (e.g., nitrile), double-gloving recommended.[13]A lab coat that is fully buttoned.An N95-rated respirator is recommended if weighing outside of a fume hood or if the material is dusty.[13]
Solution Preparation Tightly fitting safety goggles with side-shields or a face shield.[1][7]Chemical-resistant gloves (e.g., nitrile).A lab coat that is fully buttoned.Not generally required if performed in a fume hood.
Experimental Procedures Tightly fitting safety goggles with side-shields.[1][7]Chemical-resistant gloves (e.g., nitrile).A lab coat that is fully buttoned.Not generally required.
Spill Cleanup Tightly fitting safety goggles with side-shields and a face shield.[1][7]Heavy-duty chemical-resistant gloves.A chemically resistant apron or gown over a lab coat.A respirator with an appropriate chemical cartridge may be necessary for large spills.[13]

A Note on Glove Selection: While nitrile gloves are a common and generally effective choice, it is best practice to consult a glove compatibility chart for the specific solvent being used in your solution preparation. Always inspect gloves for any signs of degradation or puncture before use.[7]

Step-by-Step Handling Procedures

The following workflow is designed to minimize exposure and ensure safe handling from receipt of the chemical to its disposal.

1. Preparation and Pre-Handling Check:

  • Review the Safety Data Sheet (SDS): Although a specific SDS for this exact compound may be difficult to locate, review the SDS for piperazine or similar derivatives to be familiar with the latest safety information.[1][3][5][8][9][10]

  • Assemble all necessary PPE: Have all your PPE on and properly fitted before you begin.

  • Prepare your workspace: Ensure the fume hood is clean and uncluttered. Have all necessary equipment (spatulas, weigh boats, vials, solvents) within easy reach to avoid reaching across open containers.

2. Weighing the Compound:

  • Perform this task in a fume hood.

  • Use a disposable weigh boat.

  • Gently tap the spatula to transfer the solid; avoid creating dust clouds.

  • Close the primary container immediately after weighing.

3. Solution Preparation:

  • In the fume hood, add the solvent to the vessel containing the weighed solid.

  • If sonication or heating is required, ensure the vessel is appropriately capped to prevent aerosolization.

4. Post-Handling:

  • Wipe down the work area in the fume hood with an appropriate solvent.

  • Carefully remove and dispose of gloves as described in the disposal section.

  • Wash hands thoroughly.

Emergency Procedures: Be Prepared
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8][9] Remove contaminated clothing. Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1][9][10] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[3][5][8] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill and Disposal Plan

Spill Cleanup:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or a spill pad).

    • Carefully scoop the material into a designated waste container.

    • Clean the area with a suitable solvent.

  • Large Spills:

    • Evacuate the immediate area and alert your institution's environmental health and safety (EHS) office.

    • Restrict access to the area.

    • Only personnel trained in hazardous spill response should attempt to clean up a large spill.

Waste Disposal:

  • All solid waste (gloves, weigh boats, paper towels) contaminated with 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride should be placed in a clearly labeled hazardous waste container.

  • Unused solid compound and solutions should also be disposed of in a designated hazardous waste container.

  • Never dispose of this chemical down the drain.[7][12]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[8][9][12]

Workflow Visualization

The following diagram illustrates the key decision points and safety protocols in the handling of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride.

Safe Handling Workflow for 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal Review_SDS Review SDS for Piperazine Derivatives Assemble_PPE Assemble and Don PPE Review_SDS->Assemble_PPE Prep_Workspace Prepare Fume Hood Assemble_PPE->Prep_Workspace Weigh_Solid Weigh Solid in Fume Hood Prep_Workspace->Weigh_Solid Prepare_Solution Prepare Solution in Fume Hood Weigh_Solid->Prepare_Solution Collect_Waste Collect in Labeled Hazardous Waste Container Weigh_Solid->Collect_Waste Solid Waste Decontaminate Decontaminate Work Area Prepare_Solution->Decontaminate Prepare_Solution->Collect_Waste Liquid Waste Dispose_PPE Dispose of Contaminated PPE Decontaminate->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands Dispose_PPE->Collect_Waste Contaminated PPE EHS_Pickup Arrange for EHS Pickup Collect_Waste->EHS_Pickup

Caption: A flowchart outlining the safe handling, use, and disposal of 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride.

By integrating these principles and procedures into your daily laboratory work, you can confidently and safely advance your research while maintaining the highest standards of scientific integrity and personal safety.

References

  • 1-(4-methylpyridin-2-yl)piperazine — Chemical Substance Information - NextSDS. (n.d.).
  • Material Safety Data Sheet - Piperazine, anhydrous, 99% - Cole-Parmer. (2005, October 3).
  • Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE - ChemicalBook. (2026, January 17).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 25).
  • Material Safety Data Sheet - Spectrum Chemical. (2007, May 10).
  • SAFETY DATA SHEET. (2018, January 18).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • Piperazine - Apollo Scientific. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 1-(N-METHYLPIPERIDIN-4-YL-METHYL)PIPERAZINE - ChemicalBook. (2023, April 29).
  • 1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride, 98+% C10H16ClN3, MW: 213.71. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, September 15).
  • Piperazine - Antibodies. (n.d.).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety Data Sheet - Jubilant Ingrevia. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2025, June 30).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride
Reactant of Route 2
1-(4-Methyl-pyridin-2-yl)-piperazine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.